dTAG-13-NEG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H70N4O15 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C58H70N4O15/c1-8-38(37-33-48(72-5)53(74-7)49(34-37)73-6)54(65)61-30-15-13-20-42(61)58(69)77-44(26-23-36-24-27-45(70-3)47(32-36)71-4)39-18-11-12-21-43(39)76-35-50(63)59-29-14-9-10-16-31-75-46-22-17-19-40-52(46)57(68)62(55(40)66)41-25-28-51(64)60(2)56(41)67/h11-12,17-19,21-22,24,27,32-34,38,41-42,44H,8-10,13-16,20,23,25-26,28-31,35H2,1-7H3,(H,59,63)/t38-,41?,42-,44+/m0/s1 |
InChI Key |
ZKVNXENIWGNDDO-SKTJQTJUSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of dTAG-13-NEG in the dTAG System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Degradation Tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic knockdown approaches. At the heart of this system are heterobifunctional molecules that hijack the cell's natural protein disposal machinery. This guide delves into the function of a critical component of the dTAG system: dTAG-13-NEG, the negative control for the potent degrader dTAG-13. Understanding the function of this compound is paramount for the rigorous validation of experimental results obtained using the dTAG platform.
Core Principle of the dTAG System
The dTAG system relies on three key components:
-
A Protein of Interest (POI) fused to the FKBP12F36V tag: The POI is genetically tagged with a mutant version of the FKBP12 protein (F36V). This mutation prevents the binding of endogenous ligands while allowing for high-affinity binding of synthetic ligands.
-
The dTAG Degrader (e.g., dTAG-13): This heterobifunctional molecule consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits a cellular E3 ubiquitin ligase, such as Cereblon (CRBN).[1]
-
The Ubiquitin-Proteasome System (UPS): The cell's endogenous machinery for protein degradation.
The dTAG degrader acts as a molecular bridge, bringing the FKBP12F36V-tagged POI into close proximity with the E3 ligase. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
The Critical Function of this compound
This compound is an indispensable tool for ensuring the specificity of the dTAG system. It is a close structural analog of dTAG-13, containing the same FKBP12F36V-binding moiety. However, it possesses a critical modification in the E3 ligase-binding ligand, rendering it incapable of recruiting the CRBN E3 ligase complex.[2]
The primary function of this compound is to serve as a negative control in experiments utilizing dTAG-13. By treating cells with this compound, researchers can distinguish between phenotypic effects caused by the specific degradation of the target protein and any potential off-target effects of the dTAG-13 molecule itself, independent of its degradation-inducing activity. Any observed cellular response in the presence of dTAG-13 that is absent in the presence of this compound can be confidently attributed to the degradation of the target protein.
Data Presentation: Quantitative Comparison of dTAG-13 and this compound
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not typically reported as it is designed to be inactive, the following table summarizes the expected and observed activities of both compounds based on available literature.
| Compound | Target | Mechanism of Action | Expected DC50 | Expected Dmax | Reference |
| dTAG-13 | FKBP12F36V-tagged proteins | Recruits CRBN E3 ligase to the target protein, inducing its ubiquitination and proteasomal degradation. | Low nanomolar range | >90% | [1] |
| This compound | FKBP12F36V-tagged proteins | Binds to FKBP12F36V but does not recruit the CRBN E3 ligase. | No degradation observed | No degradation observed | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful implementation and interpretation of dTAG-based studies.
Western Blotting for Protein Degradation
This protocol is used to visually and quantitatively assess the degradation of the FKBP12F36V-tagged protein of interest.
1. Cell Culture and Treatment:
-
Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treat cells with varying concentrations of dTAG-13, this compound, or DMSO (vehicle control) for the desired time course (e.g., 1, 2, 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest or the HA/FLAG tag on the fusion protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Luciferase Reporter Assay for Degradation Kinetics
This high-throughput assay allows for the quantification of degradation kinetics and potency.
1. Cell Line Generation:
-
Generate a stable cell line co-expressing the FKBP12F36V-tagged protein fused to a luciferase reporter (e.g., NanoLuc) and a control luciferase (e.g., Firefly) under the control of a separate promoter.
2. Cell Plating and Treatment:
-
Plate the stable cell line in a 96-well or 384-well plate.
-
Treat cells with a serial dilution of dTAG-13, this compound, or DMSO.
3. Luciferase Activity Measurement:
-
After the desired incubation time, measure the activities of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the NanoLuc signal to the Firefly luciferase signal for each well to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the DC50 and Dmax values for dTAG-13.
Cell Viability Assay
This assay is used to assess the potential cytotoxic effects of the dTAG compounds.
1. Cell Plating and Treatment:
-
Plate cells in a 96-well plate.
-
Treat cells with a range of concentrations of dTAG-13 and this compound for a prolonged period (e.g., 72 hours).
2. Viability Measurement:
-
Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
3. Data Analysis:
-
Normalize the viability of treated cells to that of DMSO-treated control cells.
-
Plot cell viability against compound concentration to determine any potential cytotoxic effects.
Mandatory Visualizations
Signaling Pathway of dTAG-13 Mediated Degradation
Caption: dTAG-13 mediated protein degradation pathway.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating a target using the dTAG system.
Logical Relationship of dTAG-13 vs. This compound
Caption: Logical comparison of dTAG-13 and this compound functionalities.
Conclusion
This compound is an essential, non-functional counterpart to dTAG-13, designed to ensure the reliability and specificity of experimental findings within the dTAG system. Its inability to recruit the CRBN E3 ligase, while retaining the ability to bind the FKBP12F36V tag, allows researchers to confidently attribute observed biological effects to the degradation of their protein of interest. The rigorous use of this compound as a negative control is a hallmark of robust experimental design in studies employing this powerful technology for targeted protein degradation.
References
An In-depth Technical Guide to the dTAG-13-NEG Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology utilizes heterobifunctional molecules, known as dTAGs, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a target protein. dTAG-13 is a widely used degrader that recruits the E3 ubiquitin ligase cereblon (CRBN) to a POI that has been endogenously tagged with the mutant FKBP12F36V protein. To ensure the observed degradation is a direct result of the dTAG-13's specific mechanism and not due to off-target effects of the chemical scaffold, a crucial negative control, dTAG-13-NEG, is employed. This guide provides a detailed explanation of the mechanism of action of this compound, supported by technical data, experimental protocols, and visual diagrams.
Core Mechanism of the dTAG System
The dTAG system is a ternary complex-dependent degradation platform. The active dTAG-13 molecule is composed of three key components: a ligand that selectively binds to the FKBP12F36V tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, a thalidomide-like moiety that binds to CRBN. When introduced into cells expressing an FKBP12F36V-tagged POI, dTAG-13 forms a ternary complex between the tagged protein and the CRBN E3 ligase complex. This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The Inactive Mechanism of this compound
The efficacy of the dTAG system hinges on the precise formation of this ternary complex. This compound is designed as an inactive counterpart to dTAG-13, serving as a stringent negative control in experimental setups. Its mechanism of inaction is rooted in a critical structural modification that prevents the recruitment of the CRBN E3 ligase.
While sharing the same FKBP12F36V-binding ligand and linker as dTAG-13, this compound possesses a modified thalidomide-like moiety. This alteration, often a stereoisomer of the active CRBN-binding ligand, abrogates its ability to bind to cereblon.[1] Without this crucial interaction, this compound cannot form the necessary ternary complex between the FKBP12F36V-tagged POI and the CRBN E3 ligase. Consequently, the ubiquitination and subsequent degradation of the target protein are prevented.
The use of this compound is vital for validating that the cellular effects observed upon treatment with dTAG-13 are specifically due to the degradation of the target protein and not a consequence of non-specific interactions of the chemical structure with other cellular components.
Below is a diagram illustrating the comparative mechanisms of dTAG-13 and this compound.
References
An In-depth Technical Guide to dTAG-13 and dTAG-13-NEG: Principles and Applications
Introduction to the dTAG System
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI).[1] This technology circumvents the need for developing a unique small-molecule binder for every target, instead relying on the genetic fusion of a small protein tag, the F36V mutant of FKBP12, to the POI.[2][3] The system is then controlled by a heterobifunctional small molecule, dTAG-13, which acts as a molecular bridge, connecting the tagged protein to the cell's endogenous protein disposal machinery, leading to its swift elimination.[4]
This guide provides a detailed comparison between the active degrader molecule, dTAG-13, and its essential inactive counterpart, dTAG-13-NEG. Understanding the distinct roles and mechanisms of these two molecules is critical for the rigorous design and interpretation of experiments utilizing the dTAG platform.
Core Distinction: The Active Degrader and the Inactive Control
The fundamental difference between dTAG-13 and this compound lies in their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN).
-
dTAG-13 is the active heterobifunctional degrader. It is engineered with two key binding moieties: one that selectively binds to the FKBP12(F36V) tag and another that engages Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.
-
This compound is the inactive negative control. It is a stereoisomer of dTAG-13, specifically designed to be incapable of binding to CRBN, while likely retaining its ability to bind to the FKBP12(F36V) tag. This single, crucial difference renders it unable to form the ternary complex required for degradation, making it an ideal tool to control for off-target effects of the chemical scaffold.
Mechanism of Action: dTAG-13-Mediated Protein Degradation
The activity of dTAG-13 is centered on hijacking the cell's ubiquitin-proteasome system (UPS). The process unfolds through a sequence of molecular events:
-
Ternary Complex Formation: dTAG-13, a cell-permeable molecule, enters the cell and simultaneously binds to the FKBP12(F36V) tag on the POI and to CRBN, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This forms a key ternary complex: POI-FKBP12(F36V) :: dTAG-13 :: CRBN.
-
Ubiquitination: The recruitment of the E3 ligase complex to the POI brings it into close proximity with ubiquitin-charged E2 enzymes. The CRL4^CRBN^ complex then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures, unfolds, and degrades the tagged protein into small peptides, while the dTAG-13 molecule is released to catalyze further degradation cycles.
This catalytic mode of action allows sub-stoichiometric concentrations of dTAG-13 to trigger the degradation of a much larger pool of target protein.
Signaling Pathway Diagram
Caption: dTAG-13 forms a ternary complex, recruiting the CRL4-CRBN E3 ligase to the FKBP12(F36V)-tagged POI for degradation.
Data Presentation: Comparative Efficacy
The defining functional difference between dTAG-13 and this compound is their degradation capability. While specific binding affinity values are not always publicly available, their functional outcomes are clear. Experiments consistently show that dTAG-13 potently degrades target proteins, whereas this compound does not induce degradation.
| Parameter | dTAG-13 | This compound | Rationale |
| Target Binding | Binds FKBP12(F36V) | Binds FKBP12(F36V) | Both molecules contain the moiety for binding the mutant FKBP12 tag. |
| E3 Ligase Binding | Binds Cereblon (CRBN) | Does not bind CRBN | This compound is a stereoisomer that ablates the CRBN-binding interface. |
| Degradation (DC₅₀) | Potent (typically nM range) | Inactive / Not applicable | Degradation is dependent on CRBN recruitment, which this compound cannot achieve. |
| Max Degradation (Dₘₐₓ) | High (often >90%) | ~0% | Lack of E3 ligase recruitment prevents ubiquitination and subsequent degradation. |
| Primary Use | Induce target protein degradation | Experimental negative control | Used to confirm that observed effects are due to specific degradation, not off-target toxicity. |
DC₅₀: The concentration required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achievable.
Experimental Protocols
To validate the dTAG system and confirm the specific activity of dTAG-13 versus this compound, several key experiments are performed.
Western Blot for Protein Degradation
This is the most direct method to visualize and quantify the loss of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI. Treat different wells with a dose-response of dTAG-13, a high concentration of this compound (e.g., 500 nM), and a vehicle control (DMSO). Incubate for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the POI (or an antibody against a fused epitope tag like HA).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH or α-Tubulin) to confirm equal protein loading. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Expected Outcome: A dose-dependent decrease in the POI band intensity will be observed in dTAG-13-treated samples. No significant decrease should be seen in the this compound or vehicle-treated samples.
Caption: Workflow for assessing protein degradation via Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to provide mechanistic evidence that dTAG-13 induces the formation of the POI-CRBN complex.
Methodology:
-
Cell Culture and Treatment: Grow cells expressing the tagged POI. Treat cells with dTAG-13, this compound, or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex. It is often beneficial to also treat with a proteasome inhibitor (like MG132) to prevent the degradation of the complex once formed.
-
Lysis: Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the POI (or its epitope tag) to the cleared cell lysates. Incubate to allow the antibody to bind its target.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, thus capturing the entire protein complex.
-
Washes: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer. Analyze the eluates by Western blot, probing for both the immunoprecipitated POI and for the co-immunoprecipitated CRBN.
Expected Outcome: In the sample treated with dTAG-13, a band for CRBN should be detected in the POI immunoprecipitate, confirming the formation of the ternary complex. This band should be absent or significantly reduced in the samples treated with this compound or DMSO.
Caption: Co-Immunoprecipitation workflow to confirm dTAG-13-mediated ternary complex formation.
Cell Viability Assay
This assay is crucial for demonstrating that the phenotypic effects observed upon dTAG-13 treatment are due to the degradation of the POI, rather than general cellular toxicity.
Methodology:
-
Cell Plating: Seed cells in opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Treatment: Add a range of concentrations of dTAG-13 and this compound to the wells. Include a vehicle-only control and a positive control for toxicity (e.g., staurosporine). Incubate for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well (volume is typically equal to the culture medium volume).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.
-
Analysis: Normalize the data to the vehicle control wells to calculate the percent viability for each condition.
Expected Outcome: At concentrations effective for protein degradation, dTAG-13 and this compound should not significantly reduce cell viability, demonstrating that the chemical scaffold is not inherently cytotoxic.
Caption: Cell viability assessment workflow using a luminescent ATP-based assay.
Conclusion
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Cornerstone of Confidence: A Technical Guide to Negative Controls in PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] However, the elegant mechanism of PROTACs necessitates rigorous validation to ensure that the observed protein degradation is a direct consequence of the intended ternary complex formation and not a result of off-target effects or non-specific toxicity.[3][4] This technical guide provides an in-depth exploration of the critical role of negative controls in PROTAC experiments, offering a framework for robust experimental design and data interpretation.
The "Why": The Imperative for Negative Controls
A negative control in a PROTAC experiment is a molecule structurally analogous to the active PROTAC but deficient in a key functional aspect, rendering it incapable of inducing the degradation of the target protein.[3] The inclusion of a well-designed negative control is paramount for:
-
Demonstrating Mechanism of Action: By showing that a structurally similar but functionally impaired molecule does not induce degradation, researchers can confidently attribute the observed effect of the active PROTAC to its specific mechanism of bringing the target protein and an E3 ligase into proximity.
-
Discerning On-Target vs. Off-Target Effects: Negative controls help to distinguish between the intended degradation of the target protein and any unintended effects on other proteins or cellular processes.
-
Eliminating Confounding Variables: They serve to rule out the possibility that the observed phenotype is due to factors other than targeted degradation, such as simple inhibition of the target protein by the warhead moiety or general cellular toxicity.
The "What": Types of Negative Controls
Two primary categories of negative controls are employed in PROTAC research, each designed to disrupt a specific interaction within the PROTAC's mechanism of action:
-
E3 Ligase Binding-Deficient Control: This type of control is modified to prevent its interaction with the E3 ligase. A common strategy is to introduce a stereochemical inversion at a critical chiral center of the E3 ligase ligand. For instance, in PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, the active ligand often contains (2S, 4R)-4-hydroxyproline. Its corresponding inactive epimer, (2S, 4S)-4-hydroxyproline, can be incorporated into the negative control to abrogate VHL binding. Similarly, for Cereblon (CRBN)-recruiting PROTACs, methylation of the glutarimide nitrogen can prevent binding to CRBN.
-
Target Protein Binding-Deficient (or "Dead") Control: This control is designed to have a significantly reduced or no affinity for the target protein of interest (POI). This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding to the target.
Data Presentation: Quantifying the Inactivity of Controls
The effectiveness of a negative control is demonstrated through quantitative analysis, comparing its activity—or lack thereof—to the active PROTAC. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Parameters of Active PROTACs and their Negative Controls
| PROTAC | Target Protein | Cell Line | Active PROTAC DC50 (nM) | Active PROTAC Dmax (%) | Negative Control DC50 (nM) | Negative Control Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | > 90 | > 10,000 | < 10 | |
| Foretinib-VHL PROTAC (1) | p38α | MDA-MB-231 | 210 | > 80 | > 10,000 | < 10 | |
| Folate-ARV-771 | BRD4 | HeLa | ~10 | > 90 | > 100 | < 10 | |
| HDAC PROTAC (9) | HDAC3 | HCT116 | 440 | 77 | Not Reported | Not Reported | |
| FBXO22 Degrader | FBXO22 | Jurkat | ~3000 | ~70 | > 10,000 | < 10 |
Table 2: Binary Binding Affinities of Active PROTACs and their Negative Controls
| Compound | Binds to | Kd (nM) | Reference |
| ARV-771 | BRD2(1) | 34 | |
| BRD2(2) | 4.7 | ||
| BRD3(1) | 8.3 | ||
| BRD3(2) | 7.6 | ||
| BRD4(1) | 9.6 | ||
| BRD4(2) | 7.6 | ||
| ARV-766 (Negative Control) | VHL | No Affinity | |
| Foretinib-VHL PROTAC (1) | p38α | 11,000 | |
| Inactive Epimer of (1) | VHL | No Affinity | |
| MZ1 | BRD2BD1 | 62 | |
| BRD2BD2 | 60 | ||
| VHL | 67 |
Experimental Protocols: A Guide to Key Assays
Robust validation of PROTACs and their negative controls relies on a suite of well-executed experiments. Below are detailed methodologies for essential assays.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a cornerstone for assessing PROTAC-induced protein degradation.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of the active PROTAC and the negative control for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 20-30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples with lysis buffer.
- Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
- Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC and its negative control.
1. Cell Seeding:
- Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
- Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the active PROTAC and the negative control in culture medium.
- Add 10 µL of the diluted compounds or vehicle control to the respective wells.
- Incubate for the desired time period (e.g., 72 hours).
3. Assay Procedure:
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity.
1. Sample Preparation:
- Treat cells with the active PROTAC, negative control, and vehicle control.
- Harvest and lyse the cells.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
2. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
3. Data Analysis:
- Process the raw mass spectrometry data using software such as MaxQuant to identify and quantify proteins.
- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Protocol 4: In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
1. Reaction Setup:
- In a microfuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.
- Add the active PROTAC or the negative control at various concentrations.
2. Ubiquitination Reaction:
- Initiate the reaction by adding ATP.
- Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
3. Detection:
- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
- Detect the ubiquitinated target protein by immunoblotting with an anti-biotin antibody or a specific antibody against the target protein to observe higher molecular weight species.
Mandatory Visualizations
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Logic of an E3 Ligase Binding-Deficient Negative Control.
Caption: Western Blotting Experimental Workflow.
Conclusion
The judicious use of negative controls is not merely a suggestion but a fundamental requirement for generating high-quality, reproducible, and interpretable data in PROTAC research. By systematically demonstrating that protein degradation is contingent upon the specific, intended interactions of the PROTAC molecule, researchers can build a robust case for their findings and accelerate the translation of these promising therapeutics from the bench to the clinic. This guide provides a comprehensive framework for understanding and implementing negative controls, empowering scientists to confidently navigate the exciting landscape of targeted protein degradation.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to dTAG-13-NEG: Structure, Properties, and Experimental Applications
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes heterobifunctional small molecules, known as dTAGs, to hijack the cell's natural protein degradation machinery. dTAG-13 is a well-established degrader that targets proteins fused with the FKBP12F36V mutant protein.[1][2] As in any robust experimental system, a proper negative control is essential to validate the specificity of the observed effects. For dTAG-13, this crucial role is fulfilled by dTAG-13-NEG. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a derivative of dTAG-13 that is designed to be inactive as a protein degrader.[3] While it retains the ability to bind to the FKBP12F36V tag, it is incapable of recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This inactivation is achieved through a specific chemical modification in the CRBN-binding moiety of the molecule.
Structural Comparison of dTAG-13 and this compound:
The key structural difference between dTAG-13 and this compound lies in the thalidomide-like moiety. In dTAG-13, the intact glutarimide ring is essential for its binding to CRBN. In contrast, this compound possesses a methylated and altered ring structure which abrogates this interaction, thus preventing the formation of the ternary complex required for proteasomal degradation.
| Compound | SMILES String |
| dTAG-13 | O=C(O--INVALID-LINK--OCC(NCCCCCCOC2=C(C3=CC=C2)C(N(C3=O)C4CCC(NC4=O)=O)=O)=O)CCC5=CC=C(C(OC)=C5)OC)[C@@H]6CCCCN6C(--INVALID-LINK--=C(C(OC)=C7)OC)CC)=O[4] |
| This compound | O=C1C2=C(OCCCCCCNC(COC3=C(C=CC=C3)--INVALID-LINK--=C(C=C4)OC)OC([C@H]5N(CCCC5)C(--INVALID-LINK--=C(C(OC)=C6)OC)CC)=O)=O)=O)C=CC=C2C(N1C7C(N(C(CC7)=O)C)=O)=O[5] |
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C58H70N4O15 | |
| Molecular Weight | 1063.19 g/mol | |
| CAS Number | 2451573-90-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) | |
| Storage | Store at -20°C, sealed, away from moisture and light. |
Mechanism of Action: The dTAG System
The dTAG system is a powerful method for targeted protein degradation. Its mechanism relies on the formation of a ternary complex between the target protein, the dTAG molecule, and an E3 ubiquitin ligase.
As depicted in Figure 1, dTAG-13 acts as a molecular glue, bringing the FKBP12F36V-tagged protein and the CRBN E3 ligase into close proximity. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This compound, lacking the ability to bind CRBN, cannot facilitate this process and therefore does not lead to protein degradation, making it an ideal negative control.
Experimental Protocols
A typical experimental workflow using the dTAG system involves genetic modification of the target gene, followed by treatment with the dTAG molecule and subsequent analysis.
Detailed Methodologies
1. Generation of FKBP12F36V-tagged Cell Lines via CRISPR/Cas9:
This protocol outlines the generation of a cell line with the FKBP12F36V tag knocked into the endogenous locus of the gene of interest.
-
Design and Synthesis: Design a guide RNA (gRNA) targeting the desired insertion site (typically at the N- or C-terminus of the coding sequence). Synthesize a single-stranded or double-stranded DNA donor template containing the FKBP12F36V sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed gRNA, along with the donor template. Electroporation or lipid-based transfection methods can be used.
-
Selection and Clonal Isolation: If the donor template includes a selection marker, apply the appropriate selection agent. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Screen individual clones for the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing. Confirm the expression of the fusion protein by Western blot using an antibody against the protein of interest or the tag.
2. Western Blot Analysis of Protein Degradation:
This protocol is used to assess the degradation of the target protein upon treatment with dTAG-13.
-
Cell Seeding and Treatment: Seed the FKBP12F36V-tagged cells in a multi-well plate. Once the cells have adhered and are in the exponential growth phase, treat them with dTAG-13, this compound, and a vehicle control (e.g., DMSO) at the desired concentrations and for various time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize for protein loading.
3. Co-Immunoprecipitation (Co-IP) to Validate Loss of E3 Ligase Interaction:
This protocol can be used to demonstrate that dTAG-13, but not this compound, promotes the interaction between the target protein and CRBN.
-
Cell Treatment and Lysis: Treat the FKBP12F36V-tagged cells with dTAG-13, this compound, or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest or the FKBP12F36V tag overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the protein of interest and CRBN. A successful experiment will show the co-immunoprecipitation of CRBN with the target protein in the dTAG-13 treated sample, but not in the this compound or vehicle-treated samples.
Conclusion
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), powder, degradation tag (dTAG) system | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of dTAG-13-NEG in CRISPR-Mediated Tagging Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve temporal control over protein levels, offering significant advantages over traditional genetic knockout or knockdown approaches. Central to the dTAG system is the use of a heterobifunctional degrader molecule, dTAG-13, which selectively targets proteins tagged with the mutant FKBP12F36V protein for degradation. To ensure the specificity of this system and to control for any off-target effects of the degrader molecule, a crucial negative control, dTAG-13-NEG, is employed. This technical guide provides a comprehensive overview of the use of this compound in CRISPR-mediated tagging studies, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
The dTAG System: Mechanism of Action
The dTAG system relies on three key components:
-
The FKBP12F36V tag: A mutated version of the FKBP12 protein that is not recognized by endogenous ligands but possesses a high affinity for a specific synthetic ligand. This tag is genetically fused to the protein of interest, typically at the N- or C-terminus, using CRISPR/Cas9-mediated homology-directed repair (HDR) to knock-in the tag at the endogenous gene locus.
-
dTAG-13: A heterobifunctional small molecule degrader. One end of dTAG-13 binds to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity induces the ubiquitination of the FKBP12F36V-tagged protein.
-
The Ubiquitin-Proteasome System: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
This compound is a structurally similar analog of dTAG-13 that is unable to bind to the E3 ligase. While it can still bind to the FKBP12F36V tag, its inability to recruit the degradation machinery renders it inactive as a degrader. This makes this compound an essential negative control to demonstrate that the observed protein degradation is a direct result of the dTAG-13-mediated recruitment of the E3 ligase and not due to other non-specific effects of the compound.
Data Presentation: Quantitative Comparison of dTAG-13 and this compound
The following tables summarize the quantitative data from representative studies, highlighting the efficacy of dTAG-13 and the inactivity of this compound.
| Treatment | Concentration | Target Protein | Cell Line | Degradation (%) | Citation |
| dTAG-13 | 5 nM | Target 1-FKBP12F36V | Engineered Cell Line | Dose-dependent | [1] |
| dTAG-13 | 50 nM | Target 1-FKBP12F36V | Engineered Cell Line | Dose-dependent | [1] |
| dTAG-13 | 500 nM | Target 1-FKBP12F36V | Engineered Cell Line | Maximum degradation | [1] |
| This compound | 500 nM | Target 1-FKBP12F36V | Engineered Cell Line | No significant degradation | [1] |
| dTAG-13 | 100 nM | FKBP12F36V-Nluc | 293FT | Potent degradation | [2] |
| This compound | Comparable concentrations | FKBP12F36V-fusion proteins | Various | No activity | **** |
| Parameter | dTAG-13 | This compound | Citation |
| Degradation Onset | Rapid, often within 1 hour | No degradation observed | |
| Specificity | Highly selective for FKBP12F36V-tagged proteins | No degradation of tagged or untagged proteins | |
| CRBN Dependency | Degradation is dependent on Cereblon (CRBN) expression | Not applicable |
Experimental Protocols
CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag
This protocol outlines the general steps for using CRISPR/Cas9 to fuse the FKBP12F36V tag to a protein of interest at its endogenous locus.
Materials:
-
Cas9 nuclease (protein or expression plasmid)
-
Single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of the target gene
-
Donor plasmid containing the FKBP12F36V sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin resistance).
-
Mammalian cell line of interest
-
Transfection reagent
-
Cell culture medium and supplements
-
Selection antibiotic (e.g., puromycin)
-
PCR primers for genotyping
-
Sanger sequencing reagents
-
Antibodies for Western blot analysis
Methodology:
-
sgRNA Design and Validation: Design and validate sgRNAs that target the genomic locus immediately adjacent to the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of the gene of interest.
-
Donor Plasmid Construction: Clone the FKBP12F36V tag sequence and a selectable marker into a donor plasmid, flanked by homology arms specific to the target locus.
-
Transfection: Co-transfect the Cas9 nuclease, sgRNA, and the donor plasmid into the target cells using a suitable transfection method.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have successfully integrated the donor plasmid.
-
Clonal Isolation: After selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotyping: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the correct knock-in allele.
-
Sequence Verification: Confirm the correct in-frame insertion of the FKBP12F36V tag by Sanger sequencing of the PCR product.
-
Protein Expression Validation: Verify the expression of the tagged protein by Western blot using an antibody against the protein of interest or the FKBP12F36V tag.
dTAG-13 and this compound Treatment and Analysis
This protocol describes the treatment of FKBP12F36V-tagged cells with dTAG-13 and this compound to assess protein degradation.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG-13 (active degrader)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Cell culture medium
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents and equipment
-
Antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)
Methodology:
-
Cell Seeding: Seed the FKBP12F36V-tagged cells in multi-well plates at a density that will allow for optimal growth during the treatment period.
-
Compound Preparation: Prepare stock solutions of dTAG-13 and this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with dTAG-13 at various concentrations (e.g., 5 nM, 50 nM, 500 nM) and with this compound at a high concentration (e.g., 500 nM) as a negative control. Include a DMSO-only treated well as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours). For kinetic studies, harvest cells at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the protein of interest and a loading control.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control. Compare the degradation observed with dTAG-13 to the lack of degradation with this compound.
Mandatory Visualization
References
The Cornerstone of Reliable Cellular Research: A Technical Guide to Control Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell biology, where the slightest variable can influence experimental outcomes, the rigorous use of control compounds stands as a fundamental pillar of data integrity and reproducibility. This in-depth technical guide delineates the core principles of employing control compounds, providing detailed experimental protocols, quantitative data presentation, and visual workflows to empower researchers in generating robust and reliable data.
The "Why": Fundamental Rationale for Control Compounds
-
Establish a Baseline: Negative and vehicle controls provide a baseline to which the effects of the experimental compound are compared.[3]
-
Validate the Assay: Positive controls confirm that the experimental system is working as expected and is capable of producing a positive result.
-
Isolate the Variable of Interest: By accounting for the effects of the solvent (vehicle) and other non-specific factors, controls ensure that the observed effects can be confidently attributed to the test compound.
-
Identify Off-Target Effects: Comparing the effects of a specific inhibitor to a less specific or inactive compound can help elucidate the on-target versus off-target effects of a drug candidate.
-
Ensure Reproducibility: Well-controlled experiments are more likely to be reproducible by other researchers, a cornerstone of the scientific method.
The "What": A Taxonomy of Essential Control Compounds
The selection of appropriate controls is paramount to the validity of any cell biology experiment. The main types of control compounds are:
-
Negative Control: A sample that is not exposed to the experimental treatment or any other treatment. It serves as a baseline to show the state of the cells in the absence of any intervention and helps to identify false positives.
-
Positive Control: A compound or condition known to produce the expected effect. This confirms that the assay is sensitive enough to detect the desired outcome and that all reagents and systems are functioning correctly. For instance, a known cytotoxic drug like Doxorubicin can be used as a positive control in a cell viability assay.
-
Vehicle Control: The solvent or medium in which the experimental compound is dissolved. This is crucial because the vehicle itself can have an effect on the cells. Common vehicles include dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). The vehicle control group is treated with the same concentration of the vehicle as the experimental group.
-
Untreated Control: Similar to a negative control, this group of cells is not subjected to any treatment, including the vehicle. This helps to monitor the baseline health and behavior of the cells over the course of the experiment.
-
Isotype Control (for antibody-based assays): An antibody of the same immunoglobulin class and concentration as the primary antibody, but directed against an antigen not present in the sample. This control is essential in techniques like flow cytometry and immunohistochemistry to determine non-specific binding of the primary antibody.
-
Reference Compound (Inhibitor/Agonist): A well-characterized compound with a known mechanism of action, often used to validate a new assay or to compare the potency and efficacy of a novel compound. For example, a known inhibitor of a specific signaling pathway can be used to confirm that the observed cellular response is indeed mediated by that pathway.
The "How": Detailed Experimental Protocols
The proper implementation of controls is critical in various cell biology techniques. Below are detailed protocols for three common assays, emphasizing the integration of control compounds.
Western Blotting for Protein Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. When studying signaling pathways, it is often necessary to assess the phosphorylation state of key proteins. This protocol includes controls to validate the observed changes in phosphorylation.
Objective: To detect the phosphorylation of a target protein (e.g., ERK) in response to a stimulus, using an inhibitor as a negative control.
Materials:
-
Cell culture reagents
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Inhibitor of the upstream kinase (e.g., an MEK inhibitor for ERK phosphorylation)
-
Vehicle for the inhibitor (e.g., DMSO)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)
-
Primary antibodies (one specific for the phosphorylated form of the target protein, and one for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Prepare the following treatment groups:
-
Untreated Control: Cells in media only.
-
Vehicle Control: Cells treated with the same volume of vehicle (e.g., DMSO) used for the inhibitor.
-
Stimulant Only (Positive Control): Cells treated with the stimulant (e.g., EGF) to induce phosphorylation.
-
Inhibitor + Stimulant: Cells pre-treated with the inhibitor for a specified time, followed by stimulation with the stimulant.
-
-
Incubate cells for the desired treatment duration.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay like the BCA assay. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) from each treatment group into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (for Total Protein Control):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the target protein, regardless of its phosphorylation state.
-
Flow Cytometry for Apoptosis Detection
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. The following protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis, incorporating essential controls.
Objective: To quantify the percentage of apoptotic cells in a population following treatment with a test compound.
Materials:
-
Cell culture reagents
-
Test compound
-
Vehicle for the test compound (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density.
-
Prepare the following treatment groups:
-
Unstained Control: Untreated cells that will not be stained. This control is used to set the baseline fluorescence of the cell population.
-
Vehicle Control: Cells treated with the vehicle alone.
-
Test Compound: Cells treated with the experimental compound.
-
Positive Control: Cells treated with a known inducer of apoptosis, such as staurosporine.
-
-
Incubate cells for the desired treatment period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells from the supernatant, as apoptotic cells may detach.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
To set up compensation and gates, prepare single-stain controls:
-
Annexin V-FITC only: A sample of apoptotic cells stained only with Annexin V-FITC.
-
PI only: A sample of apoptotic cells stained only with PI.
-
-
For the experimental and control samples, add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube before analysis.
-
Analyze the samples on a flow cytometer.
-
Use the unstained and single-stain controls to set the appropriate voltages and compensation to correct for spectral overlap.
-
Gate on the cell population of interest, excluding debris.
-
Analyze the fluorescence of the stained cells to differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Viability Assay (MTT/XTT)
Cell viability assays are routinely used to assess the cytotoxic effects of compounds. The MTT and XTT assays measure the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the effect of a test compound on the viability of a cell line.
Materials:
-
Cell culture reagents
-
Test compound
-
Vehicle for the test compound (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Set up the following wells in the 96-well plate:
-
Blank Control: Wells containing media only (no cells). This is for background subtraction.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for the test compound. This represents 100% viability.
-
Test Compound: Cells treated with various concentrations of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
For XTT assay:
-
Add the XTT reagent mixture to each well and incubate for 2-4 hours. The formazan product is water-soluble.
-
-
-
Data Acquisition:
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation: Quantitative Insights at a Glance
Summarizing quantitative data in a structured format is crucial for clear communication and interpretation of results. The following table provides an example of how to present data from a cell viability assay.
| Treatment Group | Compound Concentration (µM) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0 (0.1% DMSO) | 1.25 | 0.08 | 100% |
| Test Compound A | 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% | |
| 10 | 0.62 | 0.04 | 49.6% | |
| 100 | 0.21 | 0.02 | 16.8% | |
| Positive Control | 10 (Doxorubicin) | 0.15 | 0.03 | 12.0% |
Table 1: Example of quantitative data from an MTT cell viability assay. Data are presented as the mean ± standard deviation from three independent experiments.
Mandatory Visualizations: Illuminating Complexity with Graphviz
Visual representations of experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow: High-Throughput Drug Screening
Caption: High-throughput drug screening workflow.
Signaling Pathway: EGFR Signaling with Inhibitor Control
Caption: EGFR signaling pathway with inhibitor control.
Conclusion: Upholding Scientific Rigor
References
Methodological & Application
Application Notes and Protocols for dTAG-13-NEG in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). This system utilizes a heterobifunctional small molecule, such as dTAG-13, to hijack the cell's natural protein disposal machinery. The dTAG-13 molecule forms a ternary complex between a target protein fused with a mutant FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the POI.[1][2]
To ensure that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAG molecule, a robust negative control is essential. dTAG-13-NEG is the corresponding negative control for dTAG-13.[3] It is a structurally related molecule that is designed to not effectively recruit the E3 ubiquitin ligase, and therefore should not induce the degradation of the FKBP12F36V-tagged protein. These application notes provide detailed protocols for the use of this compound alongside dTAG-13 in cell culture experiments to validate on-target protein degradation.
Mechanism of Action
The dTAG system is a two-component system requiring:
-
Expression of the target protein as a fusion with the FKBP12F36V tag: This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
Treatment with the dTAG degrader molecule: dTAG-13 binds to both the FKBP12F36V tag on the fusion protein and the CRBN E3 ligase, bringing them into close proximity. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This compound, lacking the ability to efficiently recruit CRBN, serves as an ideal control to distinguish between the biological consequences of target protein degradation and any potential off-target effects of the chemical degrader.
Figure 1: Mechanism of dTAG-13 and this compound.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for dTAG-13 and this compound. Actual values may vary depending on the specific target protein, cell line, and experimental conditions.
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Recommended Solvent | Storage |
| dTAG-13 | 1049.18 g/mol | DMSO | -20°C |
| This compound | 1063.19 g/mol | DMSO | -20°C |
Table 2: Typical Experimental Concentrations and Incubation Times
| Parameter | dTAG-13 | This compound |
| Concentration Range | 1 nM - 1 µM | Typically used at the highest effective concentration of dTAG-13 (e.g., 500 nM) |
| Incubation Time | 1 - 24 hours | Matched to the incubation time of dTAG-13 |
Table 3: Expected Degradation Efficiency
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10-100 nM | >90% | |
| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | Not specified | >90% | |
| dTAG-13 | FKBP12F36V-BRD4 | 293T | Not specified | >90% | |
| This compound | FKBP12F36V-tagged proteins | Various | Not applicable (inactive) | No significant degradation |
Note: DC50 is the concentration required to achieve 50% of the maximal degradation (Dmax). While this compound is designed to be inactive, it is recommended to test it in your system to confirm lack of degradation.
Experimental Protocols
Generation of FKBP12F36V-tagged Cell Lines
Stable expression of the FKBP12F36V-tagged protein of interest is crucial for the dTAG experiment. This can be achieved via two main approaches:
A. Lentiviral Transduction for Exogenous Expression
This method is recommended for initial validation of the dTAG system for a new target protein or cell line.
Figure 2: Lentiviral transduction workflow.
Protocol:
-
Cloning: Subclone your protein of interest (POI) into a lentiviral expression vector containing the FKBP12F36V tag either N- or C-terminally. It is important to determine which terminus can be tagged without disrupting protein function.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.
-
Selection: Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blotting or qPCR.
B. CRISPR/Cas9-mediated Knock-in for Endogenous Tagging
This method allows for the study of the endogenously expressed protein at its native levels.
Protocol:
-
Design: Design a guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of your POI. Design a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Transfection: Co-transfect the target cells with the Cas9/sgRNA expression vector and the donor plasmid.
-
Selection/Screening: Select for successfully edited cells (e.g., using an integrated selection marker or by single-cell cloning and PCR screening).
-
Validation: Validate the correct in-frame insertion of the FKBP12F36V tag by PCR, sequencing, and Western blotting.
dTAG-13 and this compound Treatment
-
Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density to allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare stock solutions of dTAG-13 and this compound in DMSO (e.g., 10 mM). From the stock solutions, prepare a dilution series in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with medium containing the desired concentrations of dTAG-13 or this compound. Include a DMSO-only treated control. For a dose-response experiment with dTAG-13, a typical concentration range is 1 nM to 1 µM. For this compound, use a concentration equivalent to the highest effective concentration of dTAG-13 (e.g., 500 nM).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours). The optimal incubation time should be determined empirically for each target protein.
Analysis of Protein Degradation
A. Western Blotting
Figure 3: Western blotting workflow.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
B. Luciferase Reporter Assay
This method is suitable for high-throughput screening and provides a quantitative readout of protein levels when the target protein is fused to a luciferase reporter (e.g., NanoLuc).
Protocol:
-
Cell Seeding and Treatment: Seed cells stably expressing the POI-FKBP12F36V-luciferase fusion in a 96- or 384-well plate and treat with dTAG-13 and this compound as described above.
-
Lysis and Signal Detection: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Nano-Glo® Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a co-expressed control luciferase or cell viability readout) and calculate the percentage of degradation relative to the DMSO control.
Signaling Pathway Diagrams
Degradation of a target protein can have profound effects on cellular signaling pathways. Below are examples of signaling pathways that can be investigated following the degradation of specific target proteins.
A. KRASG12V Signaling Pathway
KRAS is a key signaling node that, when mutated (e.g., G12V), becomes constitutively active, driving cell proliferation and survival through pathways like the RAF-MEK-ERK and PI3K-AKT cascades. Degrading KRASG12V is expected to inhibit these downstream pathways.
Figure 4: dTAG-mediated degradation of KRASG12V.
B. BRD4 Signaling Pathway
BRD4 is a bromodomain and extraterminal (BET) protein that plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including P-TEFb, to activate the expression of oncogenes like MYC. Degrading BRD4 is expected to downregulate the expression of its target genes.
Figure 5: dTAG-mediated degradation of BRD4.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or poor degradation with dTAG-13 | - Inefficient expression of the tagged protein.- FKBP12F36V tag interferes with protein stability or function.- Low CRBN expression in the cell line.- Suboptimal dTAG-13 concentration or incubation time. | - Validate tagged protein expression by Western blot.- Test tagging the other terminus of the protein.- Verify CRBN expression in your cell line.- Perform a dose-response and time-course experiment. |
| Degradation observed with this compound | - Off-target effects of the compound.- Non-specific protein degradation. | - Confirm the identity and purity of the this compound compound.- Test a lower concentration of this compound.- Ensure proper experimental controls are in place. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration too high. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes. |
By following these protocols and using this compound as a stringent control, researchers can confidently attribute the observed biological effects to the specific degradation of their protein of interest, thereby enabling a deeper understanding of protein function in various cellular processes.
References
Application Notes and Protocols for dTAG-13-NEG in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful technology for targeted protein degradation, enabling the rapid and selective removal of a protein of interest (POI) from cells. This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a heterobifunctional dTAG molecule, such as dTAG-13, forms a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.
dTAG-13-NEG is the inactive epimer and corresponding negative control for dTAG-13. It is crucial for demonstrating that the observed protein degradation is a specific result of the dTAG-13 molecule's activity and not due to off-target effects, cellular toxicity, or other non-specific interactions of the chemical scaffold. This document provides detailed application notes and protocols for the recommended use of this compound in Western blot analysis.
Quantitative Data Summary
The appropriate concentration of this compound for a Western blot experiment is typically equivalent to the highest concentration of the active dTAG-13 compound used in the dose-response treatment. This ensures a rigorous comparison and validates the specificity of the degradation effect.
| Compound | Recommended Concentration Range | Key Application |
| dTAG-13 | 1 - 500 nM | Induction of target protein degradation |
| This compound | 100 - 500 nM | Negative control for dTAG-13 induced degradation |
Note: The optimal concentration may vary depending on the cell line, the specific protein of interest, and the expression level of the tagged protein. It is recommended to perform a dose-response experiment with dTAG-13 to determine the optimal concentration for degradation, and then use this compound at the highest effective concentration of dTAG-13.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the dTAG system and the experimental workflow for a typical Western blot analysis.
Caption: Mechanism of dTAG-13 mediated protein degradation.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation:
-
Prepare a stock solution of dTAG-13 and this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of dTAG-13 in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM).
-
Prepare a dilution of this compound in cell culture medium to a final concentration equal to the highest concentration of dTAG-13 used (e.g., 500 nM).[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the dTAG compounds.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of dTAG-13, this compound, or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours). A time-course experiment is recommended to determine the optimal degradation time.
-
II. Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-HA or anti-FKBP12) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Compare the protein levels in the dTAG-13 treated samples to the vehicle and this compound treated samples to determine the extent and specificity of protein degradation.
-
References
Application Notes and Protocols for dTAG-13-NEG in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI) in vitro and in vivo.[1][2] The technology relies on a heterobifunctional small molecule, dTAG-13, which facilitates the formation of a ternary complex between a fusion protein of interest tagged with a mutant FKBP12 (FKBP12F36V) and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein.
dTAG-13-NEG is an essential negative control for dTAG-13-mediated protein degradation experiments. It is a stereoisomer of dTAG-13 that is designed to still bind to the FKBP12F36V tag but is incapable of recruiting the CRBN E3 ligase, thus preventing the degradation of the target protein. The use of this compound is critical to distinguish the specific effects of protein degradation from any potential off-target or non-specific effects of the dTAG-13 compound itself. This document provides detailed application notes and protocols for the experimental design of in vivo studies using this compound.
Mechanism of Action
The dTAG system operates through a "molecular glue" mechanism. dTAG-13 acts as this glue, bringing the FKBP12F36V-tagged protein and the CRL4CRBN E3 ligase complex into close proximity. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This compound, lacking the ability to bind CRBN, does not facilitate this process, and therefore the target protein levels should remain unaffected in its presence.
Data Presentation
While specific quantitative in vivo data for this compound is limited in publicly available literature, the expected outcome is no significant degradation of the target protein. The following tables summarize representative data for dTAG-13 to provide a reference for expected outcomes when designing experiments with this compound.
Table 1: Representative In Vivo Efficacy of dTAG-13
| Animal Model | Target Protein | dTAG-13 Dose | Route of Administration | Observation | Reference |
| Mouse Xenograft (MV4;11 cells) | luc-FKBP12F36V | 30 mg/kg | Intraperitoneal (IP) | Significant and rapid reduction in bioluminescent signal 4 hours post-administration. | |
| Mouse Xenograft (PATU-8988T cells) | FKBP12F36V-KRASG12V | 35 mg/kg | Intraperitoneal (IP) | Reduction in fusion protein levels in tumors within 2 hours, lasting for at least 12 hours. | |
| Adult Mice (knock-in model) | CDK2-dTAG | Multiple formulations tested | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Rapid and robust protein degradation in bone marrow cells and duodenum organoids. |
Table 2: Pharmacokinetic Parameters of dTAG-13 in Mice
| Compound | Dose | Route of Administration | T1/2 (h) | AUCinf (hr*ng/mL) | Reference |
| dTAG-13 | 10 mg/kg | Intraperitoneal (IP) | 2.41 | 6140 | |
| dTAGV-1 | 10 mg/kg | Intraperitoneal (IP) | 4.43 | 18517 |
Experimental Protocols
Protocol 1: General In Vivo Experimental Workflow using this compound
This protocol outlines a general workflow for an in vivo study to validate the dTAG system and the importance of the negative control.
1. Animal Model Preparation:
- Generate a mouse model expressing the protein of interest fused to the FKBP12F36V tag. This can be achieved through:
- Transgenic expression: Expressing the fusion protein under a suitable promoter.
- CRISPR/Cas9-mediated knock-in: Inserting the FKBP12F36V tag at the endogenous locus of the protein of interest.
2. Compound Formulation:
- dTAG-13 and this compound are soluble in DMSO and ethanol.
- For in vivo administration, a common formulation is a mixture of Solutol:DMSO:Saline (e.g., 20:5:75 v/v/v).
- Other formulations to consider for different administration routes include DMSO:PEG400:Water (e.g., 10:50:40 v/v/v) for intravenous injection and encapsulation in vehicles for subcutaneous delivery.
- Prepare fresh formulations on the day of administration.
3. In Vivo Administration:
- Control Groups:
- Vehicle control group.
- This compound treatment group.
- Experimental Group:
- dTAG-13 treatment group.
- Administration Routes:
- Intraperitoneal (IP) injection: A commonly used route for dTAG compounds.
- Intravenous (IV) injection: For rapid systemic distribution.
- Subcutaneous (SC) injection: For slower, more sustained release.
- Dosing:
- The optimal dose will depend on the target protein, animal model, and desired level of degradation. A typical starting dose for dTAG-13 is in the range of 10-35 mg/kg.
- The dose for this compound should be equivalent to the dTAG-13 dose to ensure a proper comparison.
4. Sample Collection and Analysis:
- Collect tissues of interest at various time points after administration (e.g., 2, 4, 8, 12, 24 hours) to assess the kinetics of protein degradation and recovery.
- Process tissues for protein extraction.
- Analyze target protein levels using methods such as:
- Western Blotting: To visualize and quantify the target protein.
- Immunohistochemistry (IHC): To assess protein levels in the context of tissue architecture.
- Mass Spectrometry-based proteomics: For a global and unbiased assessment of protein level changes.
5. Data Interpretation:
- Compare the levels of the target protein in the dTAG-13 treated group to the vehicle and this compound treated groups.
- A significant reduction in the target protein level in the dTAG-13 group, with no significant change in the this compound and vehicle groups, confirms that the degradation is a specific effect of the dTAG-13 molecule's ability to recruit the E3 ligase.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of dTAG-13 mediated protein degradation and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for dTAG-13 and this compound studies.
References
preparing dTAG-13-NEG stock solution and storage conditions
Application Notes and Protocols: dTAG-13-NEG
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is an essential negative control for experiments utilizing the dTAG-13 degradation platform. The dTAG system enables the rapid and selective degradation of a protein of interest (POI) by tagging it with a mutant FKBP12F36V protein. dTAG-13, a heterobifunctional molecule, binds to both the FKBP12F36V tag and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3][4] this compound is designed to be structurally similar to dTAG-13 but is unable to effectively recruit the E3 ligase, thus serving as an ideal control to distinguish between the specific effects of POI degradation and any off-target or compound-specific effects.[5]
Data Presentation
A summary of the key quantitative data for this compound is provided in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 1063.19 g/mol | |
| Formula | C₅₈H₇₀N₄O₁₅ | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 2451573-90-1 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 | 106.32 | |
| Ethanol | 20 | 21.26 |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | Long-term | |
| Stock Solution (in solvent) | -80°C | Up to 6 months | |
| Stock Solution (in solvent) | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing (Optional but Recommended): If precise concentration is critical, it is advisable to weigh the vial of this compound before and after use to determine the exact amount of compound used. For routine use, proceed with the assumption of the mass stated on the vial.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound. Use the following calculation, or refer to the quick reference table below.
-
Calculation: Volume of DMSO (µL) = [Mass of this compound (mg) / 1063.19 ( g/mol )] * 1,000,000 / 10 (mmol/L)
-
Example for 1 mg of this compound: Volume of DMSO (µL) = [1 / 1063.19] * 1,000,000 / 10 = 94.06 µL. It is common practice to round this to a convenient volume (e.g., 94 µL).
-
Table 4: Quick Reference for 10 mM Stock Solution Preparation
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 94.1 µL |
| 5 mg | 470.5 µL |
| 10 mg | 940.6 µL |
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are well-sealed to prevent solvent evaporation.
Mandatory Visualizations
Caption: dTAG-13 mechanism and the role of this compound.
Caption: Experimental workflow for using dTAG-13 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. bio-techne.com [bio-techne.com]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
Application Notes and Protocols: A Step-by-Step Guide for dTAG-13 Degradation Assays with Controls
For Researchers, Scientists, and Drug Development Professionals
Abstract
The degradation TAG (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology utilizes a heterobifunctional small molecule, dTAG-13, to hijack the cell's ubiquitin-proteasome system. dTAG-13 facilitates the formation of a ternary complex between a target protein fused to the FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2][3][4][5] This guide provides a detailed, step-by-step protocol for performing a dTAG-13 degradation assay, complete with essential controls to ensure data accuracy and reliability.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable". The dTAG system provides a versatile platform for target validation and studying protein function by enabling acute protein knockdown. The system requires the expression of the protein of interest as a fusion with a mutant FKBP12 tag (FKBP12F36V). The dTAG-13 molecule then selectively binds to FKBP12F36V and CRBN, an E3 ubiquitin ligase substrate receptor, leading to the degradation of the POI. This document outlines the necessary protocols for conducting a dTAG-13 mediated degradation assay, including cell line preparation, dTAG-13 treatment, and downstream analysis by Western blotting and quantitative proteomics.
Signaling Pathway and Experimental Workflow
The dTAG-13 molecule orchestrates the degradation of a target protein by bringing it into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for destruction by the proteasome.
Caption: dTAG-13 mediated protein degradation pathway.
The experimental workflow for a dTAG-13 degradation assay involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for a dTAG-13 degradation assay.
Detailed Experimental Protocols
Cell Line Generation and Culture
Objective: To generate a stable cell line expressing the protein of interest (POI) fused to the FKBP12F36V tag.
Methodology:
-
The FKBP12F36V tag can be fused to the N- or C-terminus of the POI. It is crucial to determine which terminus can be tagged without disrupting protein function.
-
The fusion construct can be introduced into the desired cell line via lentiviral expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
Select and expand a clonal cell line with stable expression of the FKBP12F36V-POI fusion protein.
-
Culture the engineered cells under standard conditions appropriate for the cell line.
dTAG-13 Treatment
Objective: To induce the degradation of the FKBP12F36V-tagged POI.
Materials:
-
dTAG-13 (Tocris, Cat. No. 6605 or R&D Systems, Cat. No. 6911)
-
dTAG-13-NEG (Negative Control) (Tocris, Cat. No. 6916 or MedchemExpress, HY-114421A)
-
DMSO (Vehicle Control)
-
Proteasome inhibitor (e.g., MG132)
-
CRBN ligand (e.g., Thalidomide)
Protocol:
-
Seed the engineered cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of dTAG-13 and this compound in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in cell culture medium. A typical concentration range for dTAG-13 is 0.1-500 nM.
-
Treat the cells with dTAG-13, this compound, or vehicle (DMSO) for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
For mechanistic control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) or a CRBN ligand (e.g., 10 µM Thalidomide for 1-2 hours) before adding dTAG-13.
Western Blot Analysis
Objective: To visualize and quantify the degradation of the target protein.
Protocol:
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).
-
Quantitative Proteomics (Optional)
Objective: To achieve a global and unbiased quantification of protein degradation.
Methodology:
-
Multiplexed quantitative proteomics using isobaric tags (e.g., Tandem Mass Tags, TMT) can be employed.
-
Cell lysates from different treatment conditions are digested into peptides.
-
Peptides are labeled with different TMT reagents, mixed, and then analyzed by LC-MS/MS.
-
This allows for the simultaneous identification and quantification of thousands of proteins, providing a highly specific measurement of the degradation of the FKBP12F36V-tagged protein while also assessing off-target effects.
Controls
A comprehensive set of controls is essential for the validation and interpretation of a dTAG-13 degradation assay.
| Control | Purpose | Expected Outcome |
| Vehicle Control (DMSO) | To establish the baseline level of the target protein. | No significant change in the level of the FKBP12F36V-tagged protein. |
| This compound | To demonstrate that degradation is dependent on the specific heterobifunctional molecule. | No degradation of the FKBP12F36V-tagged protein. |
| Parental Cell Line (No Tag) | To confirm that dTAG-13 does not affect the endogenous, untagged protein. | No degradation of the endogenous protein. |
| Time-Course Experiment | To determine the kinetics of protein degradation. | Progressive decrease in the target protein level over time. |
| Dose-Response Experiment | To determine the potency of dTAG-13 (e.g., DC50). | Dose-dependent degradation of the target protein. |
| Proteasome Inhibitor (e.g., MG132) | To confirm that degradation is mediated by the proteasome. | Rescue of the dTAG-13-induced protein degradation. |
| CRBN Ligand (e.g., Thalidomide) | To confirm that degradation is dependent on CRBN. | Competitive inhibition of dTAG-13-induced degradation. |
| Loading Control (e.g., GAPDH, β-actin) | To ensure equal protein loading in Western blot analysis. | Consistent band intensity across all lanes. |
Data Presentation
Quantitative data from Western blot or proteomics experiments should be summarized in tables for clear comparison.
Table 1: Western Blot Quantification of POI Degradation
| Treatment | Time (hours) | Normalized POI Level (relative to DMSO control) |
| DMSO | 24 | 1.00 |
| dTAG-13 (100 nM) | 1 | 0.65 |
| dTAG-13 (100 nM) | 4 | 0.20 |
| dTAG-13 (100 nM) | 24 | 0.05 |
| This compound (100 nM) | 24 | 0.98 |
| dTAG-13 + MG132 | 24 | 0.92 |
Table 2: Quantitative Proteomics Analysis of POI Degradation
| Treatment | Fold Change of FKBP12F36V-POI | p-value |
| dTAG-13 (100 nM) vs. DMSO | -10.5 | < 0.001 |
| This compound (100 nM) vs. DMSO | -0.2 | > 0.05 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak degradation | Inactive dTAG-13 compound | Use a fresh, validated batch of dTAG-13. |
| Low expression of FKBP12F36V-POI | Confirm expression by Western blot. | |
| Tag is inaccessible or disrupting protein folding | Re-clone with the tag at the other terminus. | |
| Cell line is resistant to CRBN-mediated degradation | Test another cell line or use dTAGv-1 which recruits the VHL E3 ligase. | |
| High background in Western blot | Non-specific antibody binding | Optimize blocking conditions and antibody concentrations. |
| Protein degradation during sample prep | Always use fresh protease inhibitors. | |
| Off-target effects observed | Toxicity of the compound | Test a range of concentrations to find the optimal, non-toxic dose. |
| Inconsistent results | Variability in cell culture or treatment | Maintain consistent cell passage numbers and experimental conditions. |
Conclusion
The dTAG-13 system is a robust and versatile tool for inducing the acute degradation of specific proteins. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can obtain reliable and reproducible data to validate therapeutic targets and elucidate protein function. Careful experimental design and execution are paramount to the success of these assays.
References
- 1. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Course Experiments Using dTAG-13-NEG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating dTAG-13-NEG as a negative control in time-course experiments utilizing the dTAG protein degradation technology. Detailed protocols for cell line generation, experimental execution, and downstream analysis are included to ensure robust and reliable results.
Introduction to the dTAG System
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2][3] This technology relies on a bifunctional small molecule, such as dTAG-13, that recruits a target protein, which has been endogenously tagged with a mutant FKBP12F36V protein, to the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein.
This compound is an essential negative control for these experiments. It is a structurally related analog of dTAG-13 that does not bind to CRBN, and therefore does not induce the degradation of the target protein. By comparing the effects of dTAG-13 to this compound, researchers can distinguish between the specific consequences of target protein degradation and any potential off-target effects of the chemical degrader.
Experimental Workflow Overview
A typical time-course experiment using the dTAG system involves several key stages, from cell line engineering to data analysis.
Signaling Pathway of dTAG-13 Mediated Degradation
The dTAG-13 molecule acts as a molecular glue, bringing the FKBP12F36V-tagged protein of interest into close proximity with the CRBN E3 ubiquitin ligase complex. This ternary complex formation is the key initiating step for targeted protein degradation.
Experimental Protocols
Generation of FKBP12F36V-tagged Cell Lines via CRISPR-Cas9
Objective: To endogenously tag a protein of interest with the FKBP12F36V degron tag.
Materials:
-
sgRNA targeting the C-terminus of the gene of interest
-
Cas9 expression vector (e.g., pX459)
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms
-
Mammalian cell line of choice
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers for genotyping
-
Antibody against the protein of interest or an included HA-tag for validation
Protocol:
-
Design and Clone sgRNA: Design an sgRNA targeting the genomic locus immediately upstream of the stop codon of the gene of interest. Clone the sgRNA into a Cas9 expression vector.
-
Design and Clone Donor Plasmid: Construct a donor plasmid containing the FKBP12F36V tag sequence. Flank the tag with 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the sgRNA/Cas9 plasmid and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for pX459) to enrich for transfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a low density to obtain single-cell-derived colonies.
-
Screening and Validation:
-
Expand individual clones and perform genomic DNA PCR to screen for correct integration of the FKBP12F36V tag.
-
Confirm the expression of the tagged protein by Western blotting using an antibody against the protein of interest or a co-integrated tag (e.g., HA-tag). The tagged protein will have a higher molecular weight.
-
Time-Course Degradation Experiment
Objective: To assess the degradation kinetics of the FKBP12F36V-tagged protein of interest.
Materials:
-
Validated FKBP12F36V-tagged cell line
-
dTAG-13 (e.g., 10 mM stock in DMSO)
-
This compound (e.g., 10 mM stock in DMSO)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 6-well or 12-well)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Protocol:
-
Cell Seeding: Seed the FKBP12F36V-tagged cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment:
-
Prepare working solutions of dTAG-13 and this compound in cell culture medium. A common final concentration for dTAG-13 is 100-500 nM.
-
For the time-course, treat separate wells of cells with dTAG-13, this compound, or a DMSO vehicle control.
-
-
Sample Collection: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), harvest the cells.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Downstream Analysis: Proceed with Western blotting or sample preparation for quantitative proteomics.
Western Blot Analysis
Objective: To visualize and semi-quantify the degradation of the target protein over time.
Protocol:
-
Protein Quantification: Normalize the protein concentration of all cell lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest or the HA-tag.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels at each time point compared to the 0-hour time point.
Sample Preparation for Quantitative Proteomics
Objective: To prepare samples for mass spectrometry-based analysis to globally assess changes in the proteome following target degradation.
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells as described in the time-course experiment protocol.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptides from each time point and treatment condition with a different TMT isobaric tag. This allows for multiplexing and accurate relative quantification.
-
Combine the labeled peptide samples.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Western Blot Time-Course Data
Table 1: Relative Abundance of FKBP12F36V-BRD4 Following dTAG-13 Treatment (Western Blot)
| Time (hours) | dTAG-13 (% remaining) | This compound (% remaining) |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 2 | 20 | 101 |
| 4 | <10 | 97 |
| 8 | <5 | 99 |
| 24 | <5 | 102 |
Data are representative and based on densitometric analysis of Western blots from published studies.
Quantitative Proteomics Time-Course Data
Table 2: Quantitative Proteomics of FKBP12F36V-KRASG12V Degradation
| Protein | Fold Change (1 hour dTAG-13 vs. DMSO) | p-value | Fold Change (4 hours dTAG-13 vs. DMSO) | p-value |
| FKBP12F36V-KRASG12V | -2.4 | <0.001 | -7.9 | <0.001 |
| Endogenous KRAS | -1.2 | >0.05 | -1.3 | >0.05 |
| Protein A | -1.1 | >0.05 | -1.0 | >0.05 |
| Protein B | -1.0 | >0.05 | -1.1 | >0.05 |
This table is a simplified representation of quantitative proteomics data, highlighting the specific and significant degradation of the target protein. The fold change represents the decrease in protein abundance in dTAG-13 treated cells compared to the DMSO control.
Conclusion
The incorporation of this compound is critical for the rigorous interpretation of data from dTAG-based time-course experiments. By following the detailed protocols and utilizing the data presentation formats outlined in these application notes, researchers can confidently dissect the direct consequences of acute protein loss, paving the way for novel biological insights and therapeutic strategies.
References
Application Notes and Protocols for Proteomics Analysis using dTAG-13 and dTAG-13-NEG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the dTAG technology for targeted protein degradation in proteomics studies. The inclusion of dTAG-13-NEG as a negative control is essential for distinguishing specific degradation-dependent effects from off-target or compound-related artifacts.
Introduction to the dTAG System
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2] It relies on a three-component system:
-
A Protein of Interest (POI) fused to a mutant FKBP12F36V tag. This can be achieved through CRISPR/Cas9-mediated knock-in at the endogenous locus or through exogenous expression systems.[1]
-
The dTAG Degrader (e.g., dTAG-13): A heterobifunctional molecule that simultaneously binds to the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2]
-
The Endogenous Ubiquitin-Proteasome System: The recruitment of the E3 ligase to the tagged POI leads to its polyubiquitination and subsequent degradation by the proteasome.
This compound is an inactive analog of dTAG-13. It is incapable of binding to the E3 ligase and therefore does not induce degradation of the FKBP12F36V-tagged protein. Its use is critical to control for any off-target effects of the dTAG-13 molecule that are independent of protein degradation.
Key Applications in Proteomics
-
Target Validation: Rapidly assess the functional consequences of depleting a specific protein.
-
Pathway Analysis: Elucidate the downstream signaling effects of protein degradation.
-
Mechanism of Action Studies: Understand the cellular response to the acute loss of a protein.
-
Biomarker Discovery: Identify proteins whose abundance changes in response to the degradation of a therapeutic target.
Experimental Workflow Overview
The following diagram outlines the general workflow for a proteomics experiment using the dTAG system.
References
Application Notes and Protocols for the dTAG System: Cell Line Preparation
These application notes provide detailed protocols for the generation and validation of cell lines for use with the dTAG (degradation tag) system. The dTAG system allows for rapid and specific degradation of a protein of interest (POI), providing a powerful tool for studying protein function and validating drug targets.
Introduction to the dTAG System
The dTAG system is a chemical biology tool that induces the degradation of a target protein. It relies on three key components:
-
A Protein of Interest (POI) fused to the FKBP12F36V tag.
-
A dTAG degrader molecule , which is a heterobifunctional small molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase.
-
The endogenous ubiquitin-proteasome system of the cell.
The dTAG molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This process is rapid, reversible, and highly specific.
Mechanism of Action
The dTAG system hijacks the cell's natural protein disposal machinery to eliminate a specific target protein on demand.
Caption: Mechanism of dTAG-mediated protein degradation.
Cell Line Preparation Strategies
There are two primary methods for generating cell lines that express an FKBP12F36V-tagged protein of interest:
-
CRISPR/Cas9-mediated Endogenous Knock-in: This method involves editing the endogenous locus of the gene of interest to insert the FKBP12F36V tag. This approach maintains the endogenous regulation of the POI.
-
Lentiviral Transduction for Exogenous Expression: This method uses a lentiviral vector to introduce a transgene encoding the FKBP12F36V-POI fusion protein. This is often a quicker method for initial validation.
It is recommended to first test both N- and C-terminal tagging of the POI using a lentiviral expression system to ensure that the tag does not interfere with protein function before proceeding with the more time-intensive knock-in approach.
Experimental Protocols
CRISPR/Cas9-Mediated Knock-in of the dTAG Cassette
This protocol describes the generation of a knock-in cell line with the dTAG cassette at the endogenous locus of the POI.
Experimental Workflow:
Caption: Workflow for generating dTAG knock-in cell lines.
Materials:
-
CRISPR/Cas9 expression vector (e.g., pX330)
-
Donor plasmid containing the dTAG cassette (FKBP12F36V) flanked by homology arms
-
Cell line of interest
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Appropriate antibiotics for selection (e.g., Puromycin, Blasticidin)
-
96-well plates for single-cell cloning
Protocol:
-
sgRNA Design and Cloning:
-
Design sgRNAs targeting the desired insertion site (N- or C-terminus) of your POI using online tools.
-
Clone the selected sgRNA into a Cas9 expression vector according to the manufacturer's protocol.
-
-
Donor Plasmid Construction:
-
Design a donor plasmid containing the dTAG cassette (including a selectable marker like puromycin or blasticidin resistance) flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
-
Synthesize and clone the donor plasmid.
-
-
Transfection:
-
Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.
-
-
Selection:
-
48 hours post-transfection, begin selection with the appropriate antibiotic.
-
Maintain selection until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones.
-
-
Validation:
-
Genomic PCR: Screen individual clones by PCR using primers flanking the insertion site to identify correctly targeted clones.
-
Sanger Sequencing: Sequence the PCR products to confirm the in-frame insertion of the dTAG cassette.
-
Western Blot: Analyze protein expression in positive clones to confirm the expression of the tagged POI at the expected molecular weight.
-
Functional Validation: Perform functional assays to ensure that the tagged protein retains its normal function.
-
Lentiviral Transduction for Exogenous dTAG-POI Expression
This protocol describes the use of a lentiviral system to exogenously express the dTAG-POI fusion protein.
Experimental Workflow:
Caption: Workflow for generating dTAG-expressing cell lines via lentivirus.
Materials:
-
Lentiviral dTAG expression vector (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Lenti-X Concentrator (optional)
-
Target cell line
-
Polybrene
-
Puromycin
Protocol:
-
Cloning:
-
Clone your POI into the N- or C-terminal dTAG lentiviral expression vector.
-
-
Lentivirus Production:
-
Co-transfect the dTAG-POI expression vector and packaging plasmids into HEK293T cells.
-
Collect the viral supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles if necessary.
-
-
Transduction:
-
Plate the target cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24-72 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin to select for transduced cells.
-
Expand the stable, polyclonal population.
-
-
Validation:
-
Western Blot: Confirm the expression of the full-length dTAG-POI fusion protein.
-
Immunofluorescence: Verify the correct subcellular localization of the fusion protein.
-
Validation of dTAG System Functionality
After generating the dTAG-tagged cell line, it is crucial to validate the functionality of the dTAG system.
Protocol: dTAG-Mediated Protein Degradation Assay
-
Cell Plating:
-
Plate the dTAG-tagged cells in a multi-well plate and allow them to adhere overnight.
-
-
dTAG Molecule Treatment:
-
Treat the cells with a range of concentrations of the dTAG degrader (e.g., dTAG-13 for CRBN-mediated degradation or dTAGV-1 for VHL-mediated degradation). A typical starting concentration is 100-500 nM.
-
Include a vehicle control (e.g., DMSO).
-
-
Time Course:
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8, and 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of the dTAG-tagged POI. Use an antibody against the POI or an antibody against the tag (e.g., HA or FKBP12).
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Outcome: A dose- and time-dependent decrease in the level of the dTAG-tagged POI should be observed in cells treated with the dTAG degrader compared to the vehicle control.
Quantitative Data Summary
| Parameter | CRISPR/Cas9 Knock-in | Lentiviral Transduction | Reference |
| Homology Arm Length | 500-800 bp | N/A | |
| Polybrene Concentration | N/A | 4-8 µg/mL | |
| Puromycin Concentration | Cell line dependent (typically 1-10 µg/mL) | Cell line dependent (typically 1-10 µg/mL) | General Knowledge |
| dTAG-13 Concentration | 100-500 nM | 100-500 nM | |
| dTAGV-1 Concentration | 100-500 nM | 100-500 nM | |
| Degradation Time | Rapid, often within 1-2 hours | Rapid, often within 1-2 hours |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low knock-in efficiency | - Inefficient sgRNA- Poor donor plasmid design- Suboptimal transfection efficiency | - Test multiple sgRNAs- Optimize homology arm length- Optimize transfection protocol for the specific cell line |
| No or low expression of dTAG-POI (lentiviral) | - Low viral titer- Inefficient transduction | - Concentrate the virus- Optimize polybrene concentration and transduction conditions |
| Tagged protein is not functional | The tag interferes with protein folding or function. | - Test tagging the other terminus (N- vs. C-terminus)- Insert a flexible linker between the POI and the tag |
| No degradation upon dTAG molecule addition | - Incorrect dTAG molecule for the E3 ligase- Cell line lacks the necessary E3 ligase components- Tag is inaccessible | - Ensure the correct dTAG molecule is used (e.g., dTAG-13 for CRBN)- Confirm expression of CRBN or VHL in the cell line- Re-design the fusion protein with the tag at the other terminus |
| Off-target effects | Toxicity of the dTAG molecule at high concentrations. | - Perform a dose-response curve to find the lowest effective concentration- Test for toxicity in the parental cell line |
Conclusion
The dTAG system offers a robust and versatile method for achieving rapid and specific protein degradation. The choice between CRISPR/Cas9-mediated knock-in and lentiviral transduction will depend on the specific experimental needs. Careful validation of the generated cell lines is essential to ensure the reliability of downstream experimental results.
References
Application Notes and Protocols for dTAG-13-NEG in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI) in cells and in vivo.[1][2][3][4] This technology utilizes a heterobifunctional small molecule, such as dTAG-13, to link a POI fused with the FKBP12F36V tag to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5]
To ensure that the observed biological effects are specifically due to the degradation of the target protein and not a result of off-target effects of the degrader molecule or the vehicle, a negative control is essential. dTAG-13-NEG is the inactive diastereomer of dTAG-13 and serves as this crucial negative control. It is incapable of binding to the E3 ligase cereblon (CRBN), and therefore does not induce degradation of the FKBP12F36V-tagged protein. These application notes provide detailed guidance on the dosage and administration of this compound in animal models, based on established protocols for dTAG-13.
I. Application Notes
Role of this compound in Animal Studies
This compound is a critical component of in vivo experiments utilizing the dTAG system. Its primary purpose is to control for any potential off-target or toxic effects of the dTAG-13 molecule that are independent of its protein degradation activity. By administering this compound to a parallel cohort of animals under identical experimental conditions (e.g., dosage, vehicle, administration route, and schedule), researchers can confidently attribute any observed phenotypes in the dTAG-13-treated group to the specific degradation of the target protein.
Key Considerations for In Vivo Studies
-
Animal Model: The choice of animal model will depend on the specific research question. The dTAG system has been successfully used in mice.
-
Vehicle Formulation: The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of the dTAG molecule while minimizing toxicity. Several formulations have been explored for dTAG-13, and the same should be used for this compound. Challenges with formulation-related toxicity have been reported, necessitating careful vehicle selection and tolerability studies.
-
Administration Route: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will influence the pharmacokinetic and pharmacodynamic properties of the compound. The optimal route should be determined based on the experimental goals and the chosen vehicle.
-
Dosage: The dosage of this compound should be identical to that of dTAG-13 to provide a valid comparison. Dosages for dTAG-13 in mice have ranged from 1 mg/kg to 60 mg/kg.
-
Toxicity: It is crucial to assess the tolerability of the chosen formulation and administration route. This can be done in initial pilot studies by monitoring animal weight, behavior, and other health indicators.
II. Data Presentation: dTAG-13 Dosage and Administration in Animal Models (to be mirrored for this compound)
The following tables summarize quantitative data from studies using dTAG-13 in mice. For robust experimental design, this compound should be administered using the same parameters as dTAG-13 in a control group.
Table 1: Single-Dose Pharmacokinetic Studies of dTAG-13 in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dosage | 1 mg/kg | 1 mg/kg | 15 mg/kg |
| Vehicle | DMSO:PEG400:Water (10:50:40) | Solutol:DMSO:Saline (20:5:75) | Ethanol:Benzyl Benzoate:PEG400:Tween80 (10:30:40:20) |
| Animal Strain | C57BL/6J WT | C57BL/6J WT | C57BL/6J WT |
Table 2: Repeat-Dose Studies of dTAG-13 in Mice
| Study Duration | Dosage | Administration Route | Vehicle | Animal Strain |
| 14-day | Not specified | Not specified | Ethanol:PEG400:Tween80 (20:60:20) | C57BL/6J WT, CDK2dTAG, CDK5dTAG |
| 24-day | Not specified | Not specified | Solutol:DMSO:Saline (20:5:75) | C57BL/6J WT, CDK2dTAG, CDK5dTAG |
| 26-day | 3 mg/kg and 15 mg/kg | Not specified | Solutol:DMSO:Saline (20:5:75) and others | Not specified |
Table 3: Vehicle Formulations for dTAG-13 in Mice
| Formulation No. | Composition (v/v/v or w/w/w) | Administration Route |
| 1 | Solutol:DMSO:Saline (20:5:75) | IP, SC |
| 2 | Ethanol:Benzyl Benzoate:PEG400:Tween80 (10:30:40:20) | SC |
| 3 | 10% DMSO, 25% Miglyol 812:Kolliphor EL:Capmul MCM (30:40:30), 65% deionized water | SC |
| 4 | Ethanol:PEG400:Tween80 (20:60:20) | Not specified |
| IV Formulation | DMSO:PEG400:Water (10:50:40) | IV |
III. Experimental Protocols
The following protocols for the preparation and administration of this compound are based on established methods for dTAG-13. It is recommended to perform a small pilot study to assess the tolerability of the chosen formulation and administration route in the specific animal model being used.
Preparation of Vehicle and this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile 0.9% saline
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Ethanol
-
Benzyl Benzoate
-
Sterile vials and syringes
Protocol for Intraperitoneal (IP) Formulation (Formulation 1):
-
Prepare the vehicle by mixing 20% Solutol, 5% DMSO, and 75% sterile saline (v/v/v).
-
To prepare the this compound solution, first dissolve the required amount of this compound powder in DMSO.
-
Add the Solutol to the this compound/DMSO mixture and mix well.
-
Finally, add the sterile saline and mix until a clear solution is obtained.
-
The final concentration of DMSO in the formulation should be 5%.
Protocol for Subcutaneous (SC) Formulation (Formulation 2):
-
Prepare the vehicle by mixing 10% ethanol, 30% benzyl benzoate, 40% PEG400, and 20% Tween80 (v/v/v/v).
-
Dissolve the required amount of this compound powder directly into the vehicle.
-
Mix thoroughly until the powder is completely dissolved.
Protocol for Intravenous (IV) Formulation:
-
Prepare the vehicle by mixing 10% DMSO, 50% PEG400, and 40% sterile water (v/v/v).
-
First, dissolve the this compound powder in DMSO.
-
Then, add the PEG400 and mix.
-
Finally, add the sterile water and mix until the solution is clear.
Administration of this compound to Mice
Pre-administration Procedures:
-
Accurately weigh each animal to determine the correct volume of the this compound solution to be administered.
-
Ensure the this compound formulation is at room temperature before administration.
-
Gently swirl the vial to ensure a homogenous solution.
Administration Procedures:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert a 25-27 gauge needle at a 10-20 degree angle and inject the this compound solution.
-
-
Subcutaneous (SC) Injection:
-
Gently pinch the skin on the back of the mouse, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Inject the this compound solution into the subcutaneous space.
-
-
Intravenous (IV) Injection:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Post-administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals thereafter.
-
Record body weights and any clinical observations throughout the study.
IV. Mandatory Visualizations
Caption: Mechanism of action of dTAG-13 vs. This compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with dTAG-13-NEG
Welcome to the technical support center for the dTAG system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results with the negative control compound, dTAG-13-NEG.
Understanding dTAG-13 and this compound
The dTAG system is a powerful tool for targeted protein degradation, enabling rapid and selective removal of a protein of interest (POI). This is achieved by fusing the POI with the FKBP12F36V tag and introducing the dTAG-13 molecule. dTAG-13 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is the inactive diastereomer of dTAG-13 and serves as a crucial negative control.[1] Due to its stereochemistry, it is designed to be unable to bind to the VHL E3 ligase, and by extension, should not recruit the E3 ligase to the target protein, thus not inducing its degradation.[1] Any degradation of the target protein observed in the presence of this compound may indicate off-target effects or other experimental artifacts.
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the dTAG system and designing experiments, refer to the following diagrams:
Caption: Mechanism of dTAG-13-mediated protein degradation.
Caption: Logical workflow for troubleshooting this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered when using this compound as a negative control.
Q1: My target protein is being degraded by this compound. What are the possible causes and how can I troubleshoot this?
A1: This is an unexpected result, as this compound is designed to be inactive. Here are the potential causes and troubleshooting steps:
-
Compound Identity and Purity:
-
Possible Cause: The vial may be mislabeled, or the compound may be contaminated with active dTAG-13.
-
Troubleshooting:
-
Verify the identity and purity of your this compound stock using analytical methods such as HPLC and mass spectrometry.
-
If in doubt, obtain a fresh, certified batch of this compound from a reputable supplier.
-
-
-
Off-Target E3 Ligase Recruitment:
-
Possible Cause: While designed to not bind CRBN, there is a small possibility that at high concentrations, this compound could weakly interact with other E3 ligases present in the cell.
-
Troubleshooting:
-
Titration Experiment: Perform a dose-response experiment with this compound, starting from a low nanomolar range and going up to the micromolar range. If the degradation is a result of a weak off-target interaction, it may only be apparent at higher concentrations.
-
Proteomics Analysis: Conduct unbiased quantitative proteomics to identify any unintended ubiquitination events or degradation of other proteins in the presence of this compound.
-
-
-
Cellular Context and Target-Specific Effects:
-
Possible Cause: The specific cellular environment or the nature of the FKBP12F36V-tagged protein of interest might contribute to unexpected instability in the presence of this compound.
-
Troubleshooting:
-
Test in a Different Cell Line: If possible, test the effect of this compound on your tagged protein in a different cell line to see if the effect is cell-type specific.
-
Control Protein: Express a well-characterized and stable FKBP12F36V-tagged control protein (e.g., FKBP12F36V-GFP) in your cell line and treat with this compound to see if the degradation is specific to your protein of interest.
-
-
Q2: I'm observing cellular toxicity or other unexpected phenotypes with this compound treatment. What should I do?
A2: While dTAG-13 has been shown to have low toxicity at effective concentrations, it's important to rule out any effects from the negative control.[2]
-
Vehicle Control:
-
Possible Cause: The vehicle (e.g., DMSO) used to dissolve this compound might be causing toxicity at the concentration used.
-
Troubleshooting: Always include a vehicle-only control in your experiments at the same final concentration as in the this compound treated samples.
-
-
Compound-Specific Toxicity:
-
Possible Cause: At high concentrations, this compound itself might exert some off-target effects leading to toxicity.
-
Troubleshooting:
-
Dose-Response for Toxicity: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations to determine its toxic concentration range in your cell line.
-
Parental Cell Line Control: Treat the parental cell line (without the FKBP12F36V-tagged protein) with this compound to assess if the toxicity is independent of the dTAG system.
-
-
Q3: My this compound control is working as expected (no degradation), but the active dTAG-13 is not showing any effect. What could be the problem?
A3: This suggests an issue with the dTAG system's components or the experimental setup.
-
Expression of FKBP12F36V-tagged Protein:
-
Possible Cause: The FKBP12F36V-tagged protein may not be expressed or may be expressed at very low levels. The tag might also be sterically hindered.
-
Troubleshooting:
-
Verify Expression: Confirm the expression of your tagged protein by Western blot using an antibody against the protein of interest or the FKBP12F36V tag.
-
Tag Position: If you have tagged your protein at the N- or C-terminus, consider switching the tag to the other end, as the current position might interfere with proper folding or accessibility.[2]
-
-
-
Functionality of the dTAG System Components:
-
Possible Cause: The dTAG-13 compound may be degraded or inactive. The cellular machinery for protein degradation might be compromised.
-
Troubleshooting:
-
Positive Control: Use a cell line with a well-characterized FKBP12F36V-tagged reporter protein (e.g., FKBP12F36V-Luciferase) to test the activity of your dTAG-13 stock.
-
Proteasome Inhibitor Control: Treat cells with a proteasome inhibitor (e.g., MG132) prior to and during dTAG-13 treatment. If the dTAG system is functional, this should rescue the degradation of your target protein.
-
-
Experimental Protocols
Here are detailed methodologies for key experiments involved in troubleshooting and validating the dTAG system.
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of dTAG-13, this compound, and vehicle control (e.g., DMSO). A typical concentration range for dTAG-13 is 1-100 nM, while this compound is often used at the same or higher concentrations.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest signal to a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Protocol 2: Quantitative Proteomics for Off-Target Analysis
-
Sample Preparation:
-
Prepare cell lysates from cells treated with dTAG-13, this compound, and vehicle control as described in the Western blot protocol.
-
Perform protein precipitation (e.g., with acetone) and resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins with trypsin overnight.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Spectronaut.
-
Perform protein identification by searching the data against a relevant protein database.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across the different treatment groups.
-
Identify proteins that are significantly up- or down-regulated in the this compound treated samples compared to the vehicle control.
-
Protocol 3: Lentiviral Expression of FKBP12F36V-Fusion Protein
-
Cloning:
-
Clone the cDNA of your protein of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG, available from Addgene).[3]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Transduce the target cells with the lentiviral supernatant in the presence of polybrene.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation:
-
Confirm the expression of the FKBP12F36V-fusion protein by Western blot.
-
Protocol 4: CRISPR-mediated Endogenous Knock-in of FKBP12F36V Tag
-
Guide RNA Design and Cloning:
-
Design a guide RNA (gRNA) targeting the genomic locus of your protein of interest, near the start or stop codon for N- or C-terminal tagging, respectively.
-
Clone the gRNA into a Cas9 expression vector.
-
-
Donor Plasmid Construction:
-
Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
-
Transfection and Selection:
-
Co-transfect the target cells with the Cas9/gRNA plasmid and the donor plasmid.
-
Select for successfully edited cells using a selectable marker present on the donor plasmid or by single-cell cloning.
-
-
Validation:
-
Screen for correctly targeted clones by PCR and Sanger sequencing.
-
Confirm the expression of the endogenously tagged protein by Western blot.
-
Quantitative Data Summary
When performing dose-response experiments, it is crucial to quantify the degradation of the target protein. The following table provides a template for summarizing your quantitative Western blot or proteomics data.
| Treatment | Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| Vehicle | 0 | 100 ± 5 |
| dTAG-13 | 1 | 80 ± 7 |
| 10 | 40 ± 6 | |
| 100 | 10 ± 3 | |
| This compound | 1 | 98 ± 5 |
| 10 | 95 ± 8 | |
| 100 | 92 ± 6 | |
| 1000 | 85 ± 9 |
This structured approach to troubleshooting, combined with detailed experimental protocols and clear data presentation, will help researchers effectively identify and resolve unexpected results when using this compound, ensuring the reliability and accuracy of their targeted protein degradation studies.
References
why is my dTAG-13-NEG showing some degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during targeted protein degradation experiments using dTAG-13. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful application of this powerful technology.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-13 and how does it work?
dTAG-13 is a heterobifunctional small molecule designed for targeted protein degradation. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. dTAG-13 is composed of a ligand that specifically binds to the mutant FKBP12F36V protein and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. When a protein of interest is tagged with FKBP12F36V, dTAG-13 brings CRBN into close proximity, leading to the ubiquitination and subsequent degradation of the tagged protein by the proteasome[1][2].
Q2: What are the recommended storage and handling conditions for dTAG-13?
Proper storage and handling are critical for maintaining the stability and activity of dTAG-13.
| Formulation | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Use fresh, anhydrous DMSO to prepare stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For short-term storage. |
Data summarized from multiple sources[3].
Q3: Why is my dTAG-13 showing some degradation?
Observed "degradation" of dTAG-13 can stem from several factors, often related to its chemical stability and handling. The most probable cause is the hydrolysis of its thalidomide moiety, which is susceptible to degradation in aqueous solutions at physiological pH. This process is also temperature-dependent. Therefore, prolonged incubation in cell culture media or improper storage of reconstituted dTAG-13 can lead to its inactivation.
Another potential issue is the use of non-anhydrous DMSO for preparing stock solutions, which can cause the compound to precipitate or degrade over time. Repeated freeze-thaw cycles of stock solutions should also be avoided as this can compromise the integrity of the molecule.
Troubleshooting Guide
This guide addresses common problems encountered during dTAG-13 experiments, providing potential causes and recommended solutions.
Problem 1: Low or no degradation of the target protein.
| Potential Cause | Recommended Solution |
| dTAG-13 Degradation/Inactivity | - Prepare fresh dilutions of dTAG-13 in pre-warmed cell culture media immediately before use.- Ensure proper storage of dTAG-13 powder and stock solutions (see FAQ 2).- Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.- Use high-purity, anhydrous DMSO to prepare stock solutions to prevent precipitation and hydrolysis. |
| Suboptimal dTAG-13 Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. Effective concentrations typically range from 100 nM to 1 µM. |
| Incorrect FKBP12F36V Tagging | - Verify the successful tagging of your protein of interest with FKBP12F36V via Western blot or mass spectrometry.- Ensure the tag is accessible and does not interfere with the protein's folding or function. Consider both N- and C-terminal tagging orientations. |
| Low CRBN Expression | - Confirm the expression of Cereblon (CRBN) in your cell line, as it is essential for dTAG-13-mediated degradation. |
| Cellular Efflux | - Some cell lines may actively pump out small molecules. Consider using efflux pump inhibitors, if compatible with your experimental setup. |
| Issues with Experimental Readout (e.g., Western Blot) | - Optimize your Western blot protocol for the detection of the tagged protein (see detailed protocol below).- Use a validated antibody against the FKBP12F36V tag or the protein of interest. |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in dTAG-13 Preparation | - Standardize the protocol for preparing and diluting dTAG-13. Always use fresh dilutions for each experiment. |
| Cell Culture Conditions | - Maintain consistent cell density, passage number, and media composition between experiments.- Serum components can sometimes interfere with small molecule activity. If feasible, test the effect of reduced serum concentrations during the dTAG-13 treatment period. |
| Incubation Time | - The kinetics of degradation can vary between different target proteins. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for your target. |
Experimental Protocols
Protocol for Assessing dTAG-13 Stability in Cell Culture Media
This protocol allows for a functional assessment of dTAG-13 stability over time in your specific experimental conditions.
-
Prepare dTAG-13 dilutions: Prepare a fresh 1 mM stock solution of dTAG-13 in anhydrous DMSO.
-
Pre-incubate dTAG-13 in media: Dilute the dTAG-13 stock solution to your final working concentration (e.g., 500 nM) in pre-warmed cell culture media. Prepare separate tubes for different pre-incubation time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate at 37°C: Place the tubes containing the dTAG-13/media mixture in a 37°C incubator.
-
Treat cells: At each time point, add the pre-incubated dTAG-13/media mixture to your cells expressing the FKBP12F36V-tagged protein of interest.
-
Incubate and lyse: Incubate the cells for the optimal degradation time determined previously for your target. Subsequently, lyse the cells for Western blot analysis.
-
Analyze degradation: Perform a Western blot to compare the degradation efficiency of the target protein treated with dTAG-13 that was pre-incubated for different durations. A decrease in degradation efficiency with longer pre-incubation times indicates instability of dTAG-13 in the cell culture media.
Optimized Western Blot Protocol for FKBP12F36V-Tagged Proteins
-
Sample Preparation:
-
After dTAG-13 treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on an appropriate percentage SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest or the FKBP12F36V tag overnight at 4°C. A validated anti-FKBP12 antibody that recognizes the F36V mutant can be used.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Mechanism of action of dTAG-13 for targeted protein degradation.
Caption: A logical workflow for troubleshooting low or no target protein degradation.
References
Technical Support Center: Optimizing dTAG-13-NEG Concentration for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dTAG-13-NEG, a negative control for dTAG-13, to ensure the specificity of their targeted protein degradation studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you design and execute rigorous experiments while minimizing the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an inactive diastereomer of dTAG-13.[1][2] While dTAG-13 is a heterobifunctional degrader that induces the degradation of FKBP12F36V-tagged proteins by recruiting the CRBN E3 ubiquitin ligase, this compound is designed to be incapable of binding to and recruiting CRBN.[1] Consequently, it serves as a crucial negative control to distinguish between the intended degradation effects of dTAG-13 and any potential off-target effects that might arise from the chemical scaffold itself.
Q2: What are the potential off-target effects of dTAG-13?
A2: While dTAG-13 is designed for high selectivity towards FKBP12F36V-tagged proteins, potential off-target effects could include:
-
Non-specific protein degradation: Degradation of proteins other than the intended FKBP12F36V fusion protein.
-
Toxicity: At high concentrations, dTAG-13 may exhibit cellular toxicity independent of its degradation activity.[3][4]
-
Alterations in signaling pathways: The chemical structure might interact with other cellular components, leading to unintended biological consequences.
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentration as dTAG-13 in your experiments. This ensures a direct comparison and allows you to attribute any observed effects specifically to the degradation of the target protein.
Q4: How can I confirm that my observed phenotype is due to the degradation of my target protein and not an off-target effect?
A4: A key experiment is to treat your cells with dTAG-13 and this compound in parallel. If the phenotype is only observed in the dTAG-13 treated cells and not in the this compound treated cells, it strongly suggests that the effect is due to the specific degradation of your target protein.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a step-by-step approach to troubleshoot and minimize potential off-target effects when using the dTAG system.
Issue 1: High background or unexpected cellular toxicity.
-
Possible Cause: The concentration of dTAG-13 is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate dTAG-13 over a wide concentration range (e.g., 1 nM to 10 µM) to determine the minimal effective concentration that achieves maximal degradation of your target protein.
-
Assess Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) across the same concentration range to identify any toxic concentrations.
-
Select Optimal Concentration: Choose the lowest concentration of dTAG-13 that provides robust degradation with minimal impact on cell viability.
-
Issue 2: Phenotype observed in both dTAG-13 and this compound treated cells.
-
Possible Cause: The observed phenotype is an off-target effect of the chemical scaffold.
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of both dTAG-13 and this compound and repeat the experiment. Off-target effects are often concentration-dependent.
-
Use an Alternative Degrader System: If lowering the concentration is not feasible or does not resolve the issue, consider using a dTAG molecule that recruits a different E3 ligase, such as dTAGV-1 which recruits VHL. This can help to rule out off-target effects specific to the CRBN-recruiting moiety.
-
Rescue Experiment: If possible, perform a rescue experiment by re-expressing a version of your target protein that is resistant to degradation (e.g., lacks the FKBP12F36V tag) to see if it reverses the observed phenotype.
-
Issue 3: Inconsistent degradation efficiency.
-
Possible Cause: Variability in experimental conditions or compound stability.
-
Troubleshooting Steps:
-
Ensure Proper Compound Handling: Prepare fresh stock solutions of dTAG-13 and this compound and store them correctly as recommended by the manufacturer.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration of treatment for maximal degradation.
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition between experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to dTAG-13 performance.
Table 1: Recommended Concentration Ranges for dTAG-13
| Application | Concentration Range | Reference |
| In Vitro (Cell Culture) | 50 nM - 500 nM | |
| In Vivo (Mice) | 1 mg/kg - 300 mg/kg |
Table 2: Degradation Efficiency and Kinetics of dTAG-13
| Target Protein | Cell Line | dTAG-13 Concentration | Time to Max Degradation | Degradation Efficiency | Reference |
| FKBP12F36V-Nluc | 293FT | 100 nM | 4 hours | >90% | |
| BRD4-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >90% | |
| FKBP12F36V-KRASG12V | - | - | 4-8 hours | Near complete | |
| NELFB-FKBPF36V | mESCs | 500 nM | 30 minutes | Undetectable levels |
Key Experimental Protocols
Protocol 1: Determining the Optimal dTAG-13 Concentration (Dose-Response)
Objective: To identify the lowest concentration of dTAG-13 that achieves maximal degradation of the target protein with minimal cytotoxicity.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-13
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Lysis buffer for Western blot
-
Antibodies for Western blot (anti-tag, anti-target protein, and loading control)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of dTAG-13 and this compound in cell culture medium. A typical concentration range to test is 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Add the different concentrations of dTAG-13, this compound, and DMSO to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Protein Extraction and Western Blot: In a parallel plate, lyse the cells and perform a Western blot to assess the degradation of the target protein at each concentration.
-
Data Analysis: Plot the cell viability and the relative target protein levels against the log of the dTAG-13 concentration. Determine the DC50 (concentration for 50% degradation) and the optimal concentration that gives maximal degradation with minimal toxicity.
Protocol 2: Confirming On-Target Effects using this compound
Objective: To verify that the observed cellular phenotype is a direct result of the degradation of the target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-13 at the optimal concentration (determined in Protocol 1)
-
This compound at the same optimal concentration
-
DMSO (vehicle control)
-
Assay-specific reagents to measure the phenotype of interest (e.g., reagents for cell cycle analysis, apoptosis assay, or gene expression analysis)
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of dTAG-13, the same concentration of this compound, and a DMSO control.
-
Incubation: Incubate the cells for the time required to observe the phenotype of interest.
-
Phenotypic Analysis: Perform the specific assay to measure the phenotype.
-
Protein Degradation Confirmation: In a parallel experiment, confirm the degradation of the target protein by Western blot in the dTAG-13 treated cells and the lack of degradation in the this compound and DMSO treated cells.
-
Data Interpretation: If the phenotype is only observed in the dTAG-13 treated cells, it provides strong evidence for an on-target effect.
Visualizations
Caption: Mechanism of action for dTAG-13 versus its negative control, this compound.
Caption: Experimental workflow for optimizing dTAG-13 concentration.
References
dTAG-13-NEG solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with dTAG-13-NEG, a negative control for the dTAG-13 protein degradation system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[1][2] For applications where DMSO may not be suitable, ethanol can also be used, with a maximum solubility of 20 mM.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds dissolved in DMSO. Here are a few troubleshooting steps:
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Ensure the final DMSO concentration is low: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells and decrease the solubility of the compound.
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Increase the volume of the final solution: Diluting the stock solution into a larger volume of medium can help to keep the compound in solution.
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Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, first dilute your 100 mM DMSO stock to 10 mM in DMSO, and then dilute this intermediate stock into your aqueous medium.
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Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in solubility.
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Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.
Q3: Can I dissolve this compound directly in PBS or cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its low aqueous solubility. A high-concentration stock solution should first be prepared in an organic solvent like DMSO, which can then be further diluted into your experimental medium.
Q4: How should I store my this compound stock solution?
A4: Store this compound as a solid at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of DMSO to achieve a concentration at or below 100 mM. Use of an ultrasonic bath can aid in dissolution. Also, ensure your DMSO is not hygroscopic, as water contamination can reduce solubility. |
| Precipitation observed in the stock solution during storage. | The solution may be supersaturated, or the storage temperature is too high. | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider diluting the stock to a lower concentration. Ensure proper storage at -20°C or -80°C. |
| Inconsistent experimental results. | Potential degradation of the compound or inaccurate concentration due to precipitation. | Prepare fresh stock solutions. When diluting into aqueous media, do so immediately before use. Consider filtering the final diluted solution through a 0.22 µm filter to remove any micro-precipitates, though this may reduce the final concentration. |
| Cell toxicity observed at working concentrations. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line (typically <0.5% for DMSO). Prepare a more concentrated stock solution to minimize the volume of solvent added to your cells. |
Quantitative Solubility Data
The following table summarizes the maximum solubility of this compound in common laboratory solvents.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Reference |
| DMSO | 100 | 106.32 | |
| Ethanol | 20 | 21.26 |
Molecular Weight of this compound: 1063.19 g/mol
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out 1 mg of this compound powder.
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Calculate Solvent Volume: Based on the molecular weight (1063.19 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.
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Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
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Volume (µL) = (1 mg / (10 mM * 1063.19 g/mol )) * 1,000,000 = 94.06 µL
-
-
Dissolution: Add 94.06 µL of high-purity, anhydrous DMSO to the vial containing 1 mg of this compound.
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Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to room temperature or brief sonication can be used to aid dissolution if necessary.
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Storage: Aliquot the stock solution into single-use tubes and store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Role of this compound as a negative control in the dTAG system.
References
dealing with high background in dTAG-13-NEG treated cells
This guide provides troubleshooting support for researchers encountering high background signals in cells treated with the negative control compound, dTAG-13-NEG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should it not cause degradation?
A1: The dTAG system utilizes the dTAG-13 molecule to form a bridge between a protein of interest (POI) fused to the FKBP12F36V tag and the E3 ubiquitin ligase, cereblon (CRBN).[1][2][3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is an inactive diastereomer of dTAG-13.[4][5] While it can still bind to the FKBP12F36V tag, it is engineered to be incapable of recruiting CRBN. Therefore, it should not induce degradation of the target protein and serves as an essential negative control to identify off-target effects.
Q2: I am observing a reduction in my target protein signal even with the this compound control. What are the primary causes?
A2: Observing a high background or an apparent degradation effect with this compound is a critical issue that points to non-specific effects rather than targeted degradation. The most common causes include:
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High Compound Concentration: At concentrations significantly above the optimal range (typically >100-250 nM), dTAG compounds may exhibit off-target effects or cellular toxicity, leading to non-specific protein loss.
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Suboptimal Experimental Conditions: Insufficient washing, inadequate blocking, or harsh lysis conditions can contribute to variability and high background in detection assays like Western blotting or immunofluorescence.
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Reagent Quality and Handling: The stability of dTAG compounds is critical. Improper storage or handling could lead to compound degradation. Contamination of the this compound stock with active dTAG-13 is also a possibility.
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Cellular Health: Prolonged incubation or high compound concentrations can induce cellular stress, apoptosis, or other cytotoxic effects, resulting in a general, non-specific decrease in protein levels.
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Detection Antibody Issues: The primary or secondary antibodies used for detection (e.g., in a Western blot) may have non-specific binding, leading to inconsistent band intensities or high background that can be misinterpreted.
Q3: How can I confirm if the observed effect with this compound is a genuine off-target issue?
A3: A systematic approach is required to differentiate non-specific background from a true off-target effect. The key is to run a dose-response experiment with both dTAG-13 and this compound. A genuine off-target effect might show a dose-dependent decrease in protein levels with this compound, whereas experimental artifacts may present as inconsistent or variable background across all wells. Additionally, performing a time-course experiment can reveal if the effect of the negative control occurs with different kinetics than the specific degradation by dTAG-13.
Visual Guides and Workflows
dTAG-13 Mechanism of Action vs. Inactive Control
Caption: Mechanism of dTAG-13-induced degradation vs. the inactive this compound control.
Troubleshooting Workflow for High Background
Caption: Step-by-step workflow for troubleshooting high background with this compound.
Troubleshooting Protocols
Protocol 1: dTAG-13 / this compound Dose-Response Titration
Objective: To determine the optimal concentration of dTAG-13 and to verify the inactivity of this compound across a wide concentration range.
Methodology:
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Cell Plating: Seed your FKBP12F36V-tagged cell line in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 50-70% confluency at the time of harvest.
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Compound Preparation: Prepare serial dilutions of dTAG-13 and this compound in culture medium. A recommended range is 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 250 nM, and 500 nM. Always include a DMSO-only vehicle control.
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Treatment: Aspirate the old medium from the cells and add the medium containing the different compound concentrations.
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Incubation: Incubate the cells for a standard duration, typically 18-24 hours.
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Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Analysis: Quantify total protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by Western blot, probing for your protein of interest and a loading control (e.g., GAPDH, β-Actin).
Protocol 2: Time-Course Experiment
Objective: To assess the kinetics of protein degradation and identify potential time-dependent off-target effects.
Methodology:
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Cell Plating: Seed cells in multiple identical wells or plates to allow for harvesting at different time points.
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Treatment: Treat cells with an optimized concentration of dTAG-13 (determined from Protocol 1) and an identical concentration of this compound. Include a DMSO control.
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Harvesting: Harvest sets of treated cells at various time points, for example: 0, 1, 2, 4, 8, 16, and 24 hours post-treatment.
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Analysis: Process and analyze the samples by Western blot as described in Protocol 1.
Protocol 3: Stringent Lysis and Washing Protocol
Objective: To minimize non-specific protein binding and reduce background during Western blot analysis.
Methodology:
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Post-Lysis Sonication: After adding lysis buffer, briefly sonicate the samples on ice to ensure complete cell lysis and shear DNA, which can cause viscosity and interfere with loading.
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Increased Wash Steps: During the Western blot procedure, increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween-20). For example, perform 3 washes of 10 minutes each.
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Blocking Optimization: Increase the blocking time to 1.5-2 hours at room temperature. Test different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA), as one may perform better than the other for your specific antibodies.
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Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.
Data Interpretation and Summary
Use the following tables to guide your experimental setup and interpret your results.
Table 1: Example Data from a Dose-Response Experiment
| Compound | Concentration (nM) | Expected % Target Protein Remaining | Problematic % Target Protein Remaining |
| DMSO | 0 | 100% | 100% |
| dTAG-13 | 10 | 50% | 55% |
| dTAG-13 | 100 | <10% | <10% |
| dTAG-13 | 500 | <5% | <5% |
| This compound | 10 | ~100% | ~95% |
| This compound | 100 | ~100% | ~80% |
| This compound | 500 | ~100% | ~60% |
Table 2: Troubleshooting Checklist
| Category | Checkpoint | Recommendation |
| Reagents | Confirm identity and concentration of dTAG compound stocks. | Use fresh aliquots. Consider analytical verification if problems persist. |
| Verify cell line identity and FKBP12F36V tag expression. | Perform PCR or sequencing to confirm the tag is in-frame and expressed. | |
| Experiment | Run a full dose-response curve for dTAG-13 and this compound. | Use a range from low nM to high nM (e.g., 1-1000 nM). |
| Perform a time-course experiment. | Assess effects at early (1-4h) and late (16-24h) time points. | |
| Assay | Titrate primary and secondary antibodies. | High antibody concentrations are a common source of background. |
| Optimize blocking and washing steps. | Increase duration and/or stringency. Test alternative blocking buffers. | |
| Include proper controls. | Always run DMSO vehicle and untreated controls alongside dTAG-13 and this compound. |
References
how to interpret ambiguous results from dTAG-13-NEG controls
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of ambiguous results from dTAG-13-NEG, the negative control for the dTAG-13 protein degradation system.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and what are the expected results?
A: The dTAG system uses the dTAG-13 molecule to form a ternary complex between a protein of interest (POI) fused to an FKBP12F36V tag and the E3 ubiquitin ligase cereblon (CRBN), leading to the POI's degradation.[1][2][3] this compound is the corresponding inactive negative control.[4] In a properly controlled experiment, this compound should not induce the degradation of the FKBP12F36V-tagged protein. Therefore, when analyzing protein levels (e.g., via Western blot), the protein abundance in this compound-treated cells should be comparable to that in cells treated with the vehicle control (e.g., DMSO).
Q2: I am observing partial degradation of my target protein with the this compound control. What are the potential causes?
A: Observing partial protein degradation with this compound is an ambiguous result that requires careful troubleshooting. The primary causes fall into three categories:
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Reagent or Dosing Issues:
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Cross-Contamination: The this compound reagent may have been inadvertently contaminated with the active dTAG-13 degrader.
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Incorrect Concentration: An error in calculating the concentration could lead to using the negative control at an unexpectedly high dose, which may reveal minor, otherwise unobserved, effects.
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Off-Target Effects at High Concentrations:
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While designed to be inactive, extremely high concentrations of any small molecule can lead to off-target effects. Some studies have noted that the active dTAG-13 molecule can impact cell viability at concentrations greater than 100 nM due to off-target effects. It is crucial to determine an optimal concentration window where dTAG-13 is effective but has minimal non-specific effects.
-
-
Detection and Experimental Artifacts:
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Western Blot Variability: Inconsistent protein loading between lanes can be misinterpreted as degradation. It is essential to use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data.
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Antibody Specificity: The primary antibody used for detection may not be specific, or it may be detecting other protein isoforms or degradation products that are changing for reasons unrelated to dTAG activity.
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Q3: My cells show toxicity or an unexpected phenotype after treatment with this compound. How should I investigate this?
A: If you observe unexpected changes in cell health (e.g., decreased viability, altered morphology) or phenotype with this compound, it suggests an effect independent of the intended degradation mechanism.
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Control for Scaffold Effects: The most important control is to treat the parental cell line (i.e., one that does not express the FKBP12F36V tag) with both dTAG-13 and this compound. If the toxic effect persists in these cells, it is likely an off-target effect of the small molecule's chemical structure, unrelated to the dTAG system itself.
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Assess Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your specific cell line.
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Perform a Dose-Response Viability Assay: Treat both the parental and the FKBP12F36V-expressing cells with a range of this compound concentrations and measure cell viability using an assay like CellTiter-Glo®. This will help identify a non-toxic working concentration.
Q4: What are the essential controls to confidently interpret my dTAG experiment?
A: A robust dTAG experiment relies on a comprehensive set of controls to rule out artifacts and off-target effects. The table below summarizes the key controls and their expected outcomes.
| Control Group | Cell Line | Treatment | Purpose | Expected Outcome | Ambiguous Outcome Requiring Troubleshooting |
| 1. Baseline | FKBP12F36V-POI | Vehicle (e.g., DMSO) | Establishes baseline protein level and cell health. | 100% protein level; normal cell phenotype. | N/A |
| 2. Negative Control | FKBP12F36V-POI | This compound | Controls for effects of the molecule's chemical scaffold. | No significant protein degradation; phenotype matches vehicle. | Partial degradation; unexpected phenotype or toxicity. |
| 3. Positive Control | FKBP12F36V-POI | dTAG-13 | Confirms efficient degradation of the target protein. | Significant, dose-dependent protein degradation. | No degradation (system not working). |
| 4. Off-Target Control | Parental (No Tag) | dTAG-13 | Confirms that dTAG-13 activity is dependent on the FKBP12F36V tag. | No effect on cell phenotype or viability at the working concentration. | Cell toxicity or other phenotypic changes. |
Visualizing the dTAG-13 Mechanism
The following diagram illustrates the intended mechanism of action for dTAG-13. The negative control, this compound, is designed to be incapable of efficiently forming the critical ternary complex required for degradation.
Troubleshooting Guide
If you encounter ambiguous results with your this compound control, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Dose-Response Experiment for dTAG-13 and this compound
This protocol is designed to determine the optimal concentration for dTAG-13 and to verify the inactivity of this compound.
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Cell Plating: Seed FKBP12F36V-POI expressing cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 50-70% confluency at the time of harvest.
-
Reagent Preparation: Prepare stock solutions of dTAG-13 and this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle-only control (DMSO).
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of dTAG molecules.
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Incubation: Incubate the cells for a predetermined time period sufficient to observe degradation (e.g., 4, 8, or 24 hours). This timing may need to be optimized for your specific protein.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Analysis: Determine protein concentration, and analyze the samples by Western blot as described in Protocol 2.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol provides a standard workflow for detecting changes in protein levels.
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Protein Quantification: Quantify the protein concentration of each cell lysate using a standard method like a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Prepare samples by diluting the lysate in sample buffer (e.g., Laemmli buffer) and boiling at 95-100°C for 5-10 minutes.
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Gel Electrophoresis: Load equal amounts of total protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific to your POI overnight at 4°C. In parallel, incubate a separate membrane (or the same one after stripping) with a primary antibody for a loading control (e.g., β-actin, GAPDH, or Tubulin).
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Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.
References
impact of serum concentration on dTAG-13-NEG activity
Welcome to the technical support center for dTAG-13-NEG. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the inactive enantiomer of dTAG-13, serving as a crucial negative control in experiments utilizing the dTAG system.[1][2][3] dTAG-13 is a heterobifunctional molecule designed to induce the degradation of specific target proteins tagged with the FKBP12F36V mutant protein. It functions by forming a ternary complex between the FKBP12F36V-tagged protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] In contrast, this compound is designed to be unable to productively engage the E3 ligase, and therefore should not induce degradation of the target protein, even when the target is tagged with FKBP12F36V. Its use is essential to confirm that the observed degradation is a specific effect of dTAG-13 and not due to off-target effects or compound toxicity.
Q2: Why is it important to use a negative control like this compound?
A2: Using a negative control is critical for validating the specificity of your experimental results. This compound helps to distinguish between the intended pharmacological effect of dTAG-13 (i.e., specific protein degradation) and any potential off-target or non-specific effects that could arise from the chemical scaffold of the degrader molecule. By comparing the results from dTAG-13 and this compound treated samples, researchers can confidently attribute the degradation of the target protein to the specific mechanism of the dTAG system.
Q3: What is the recommended concentration of this compound to use in an experiment?
A3: this compound should be used at the same concentration as dTAG-13 to ensure a direct comparison. The optimal concentration for dTAG-13 can vary depending on the cell line and the specific target protein, but it is typically used in the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment for dTAG-13 to determine the optimal concentration for your specific system, and then use the same concentration for this compound.
Q4: Can serum concentration in the cell culture medium affect the activity of this compound?
A4: While this compound is designed to be inactive, components within the serum, such as proteins and enzymes, can potentially interact with small molecules. This could theoretically influence its stability, solubility, or bioavailability in the cell culture medium. For instance, high concentrations of serum proteins could lead to non-specific binding, reducing the effective concentration of the compound. While specific data on this compound is limited, it is a good practice to maintain consistent serum conditions across all experimental groups, including the vehicle control, dTAG-13, and this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity observed with this compound treatment. | High compound concentration. | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound in your cell line using a cell viability assay (e.g., CellTiter-Glo®). |
| Serum components interacting with the compound to produce toxic metabolites. | Test the effect of this compound in media with varying serum concentrations (e.g., 2%, 5%, 10%). Consider using heat-inactivated serum to eliminate potential enzymatic activity. | |
| Contamination of the compound stock. | Ensure the purity of your this compound stock. If in doubt, obtain a fresh vial from the supplier. | |
| Slight degradation of the target protein is observed with this compound. | Off-target effects of the chemical scaffold at high concentrations. | Use the lowest effective concentration of dTAG-13 that gives robust degradation and use the same concentration for this compound. |
| Experimental variability or loading inaccuracies in Western blotting. | Ensure equal protein loading and include appropriate loading controls. Quantify band intensities from multiple biological replicates. | |
| Variability in results between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | Use the same batch of serum for all related experiments and maintain a consistent serum concentration in your culture media. |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Impact of Serum Concentration on this compound Activity (Illustrative Data)
The following table provides an illustrative example of how varying serum concentrations might affect the baseline readout in a typical cell-based assay using this compound. Please note that this data is hypothetical and intended to guide experimental design. Researchers should perform their own experiments to determine the actual effect in their specific system.
| Serum Concentration (%) | Cell Viability (% of Vehicle Control) | Background Signal in Degradation Assay (e.g., Luciferase Reporter, % of Vehicle Control) |
| 0.5 | 95 ± 5 | 102 ± 4 |
| 2 | 98 ± 3 | 100 ± 3 |
| 5 | 100 ± 2 | 99 ± 2 |
| 10 | 99 ± 3 | 98 ± 3 |
| 20 | 94 ± 6 | 95 ± 5 |
Data are represented as mean ± standard deviation.
Interpretation of Illustrative Data:
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Cell Viability: In this hypothetical scenario, this compound shows minimal impact on cell viability across a range of serum concentrations, suggesting low intrinsic toxicity. The slight decrease in viability at very low and very high serum concentrations could be attributed to cellular stress from suboptimal culture conditions rather than a direct effect of the compound.
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Background Signal: The background signal in a degradation assay (e.g., a luciferase reporter assay where the tagged protein is fused to a luciferase) remains close to the vehicle control levels across different serum concentrations. This illustrates the expected behavior of an effective negative control, showing no significant degradation-inducing activity regardless of the serum environment.
Experimental Protocols
Western Blotting for FKBP12F36V-Tagged Protein Degradation
This protocol is a general guideline for assessing the degradation of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) following treatment with dTAG-13 and this compound.
Materials:
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Cells expressing POI-FKBP12F36V
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dTAG-13 and this compound (dissolved in DMSO)
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Complete cell culture medium with desired serum concentration
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the protein of interest or the FKBP12F36V tag
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Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed cells at an appropriate density in multi-well plates.
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Allow cells to adhere and grow overnight.
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Treat cells with vehicle (DMSO), dTAG-13, and this compound at the desired final concentrations for the indicated time.
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Cell Lysis:
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Aspirate the medium and wash the cells with ice-cold PBS.
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Add ice-cold lysis buffer to each well and incubate on ice.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentration of all samples.
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Add Laemmli sample buffer and boil the samples.
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Load equal amounts of protein onto an SDS-PAGE gel.
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Protein Transfer:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer.
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Incubate the membrane with the primary antibody against the target protein or tag, and a loading control antibody.
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Wash the membrane with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
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Wash the membrane with TBST.
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Detection:
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Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Quantify the band intensities to determine the extent of protein degradation.
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Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess the cytotoxicity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
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Cells of interest
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This compound (dissolved in DMSO)
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Complete cell culture medium with desired serum concentration
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Opaque-walled 96-well plates
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CellTiter-Glo® Reagent
Procedure:
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Cell Seeding:
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Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line.
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Include wells with medium only for background measurement.
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Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Add the diluted compound to the wells. Include vehicle-only (DMSO) control wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Assay Procedure:
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Subtract the average background luminescence from all experimental readings.
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Normalize the data to the vehicle-treated control wells to determine the percent viability.
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Flow Cytometry for Protein Degradation Analysis
This protocol provides a general framework for quantifying the degradation of a fluorescently-tagged POI-FKBP12F36V (e.g., GFP-POI-FKBP12F36V) using flow cytometry.
Materials:
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Cells expressing a fluorescently-tagged POI-FKBP12F36V
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dTAG-13 and this compound (dissolved in DMSO)
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Complete cell culture medium with desired serum concentration
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PBS
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Trypsin or other cell detachment solution
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Flow cytometry tubes
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Flow cytometer
Procedure:
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Cell Seeding and Treatment:
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Seed cells in multi-well plates and allow them to attach overnight.
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Treat cells with vehicle (DMSO), dTAG-13, and this compound at the desired concentrations and for the desired time.
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Cell Harvesting:
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Aspirate the medium and wash the cells with PBS.
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Detach the cells using trypsin.
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Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
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Centrifuge the cells and resuspend the pellet in ice-cold PBS or flow cytometry buffer.
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Flow Cytometry Analysis:
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Transfer the cell suspension to flow cytometry tubes.
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Analyze the fluorescence intensity of the cells using a flow cytometer equipped with the appropriate laser and filters for your fluorescent protein.
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Collect data for a sufficient number of events for each sample.
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Data Analysis:
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Gate on the live cell population based on forward and side scatter properties.
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Determine the mean fluorescence intensity (MFI) of the fluorescent protein for each treatment group.
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Normalize the MFI of the dTAG-13 and this compound treated samples to the vehicle control to quantify the percentage of remaining protein.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: dTAG-13 & dTAG-13-NEG
This guide provides researchers, scientists, and drug development professionals with essential information for using the dTAG system, focusing on the critical role of the negative control, dTAG-13-NEG, in preventing and troubleshooting degradation artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does dTAG-13 work?
The degradation tag (dTAG) system is a chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI).[1][2][3] It requires the POI to be fused with a mutant FKBP12F36V tag. dTAG-13 is a heterobifunctional molecule that acts as a degrader. One end of dTAG-13 binds to the FKBP12F36V tag on the POI, and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This forms a ternary complex, leading to the polyubiquitination of the POI and its subsequent destruction by the proteasome.
Q2: What is this compound and why is it an essential control?
This compound is the inactive diastereomer (or enantiomer) of dTAG-13. While it can still bind to the FKBP12F36V-tagged protein, it is engineered to be unable to effectively recruit the CRBN E3 ligase. Therefore, this compound should not induce degradation of the target protein. Its use is critical to distinguish between:
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On-target effects: Phenotypes caused specifically by the degradation of the target protein.
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Off-target or degradation-independent artifacts: Phenotypes caused by the chemical structure of the dTAG molecule itself, unrelated to the degradation of the target.
Any biological effect observed in the presence of this compound is likely an artifact and not due to the loss of your target protein.
Q3: How do I use dTAG-13 and this compound in an experiment?
In every experiment, you should include three primary treatment groups:
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Vehicle Control (e.g., DMSO): Establishes the baseline cellular response.
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dTAG-13 (Active Degrader): The experimental group to induce degradation of the target protein.
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This compound (Negative Control): The critical control to test for degradation-independent artifacts.
All compounds should be used at the same final concentration to ensure a valid comparison.
Visualizing the Mechanism of Action
Caption: Mechanism of dTAG-13 vs. the inactive this compound control.
Troubleshooting Guide
This section addresses common issues encountered during dTAG experiments.
Problem 1: I see a phenotype (e.g., cell death, signaling change) with both dTAG-13 and this compound.
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Plausible Cause: This strongly indicates a degradation-independent artifact or general compound toxicity. The observed phenotype is not due to the loss of your target protein.
-
Troubleshooting Steps:
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Confirm Lack of Degradation: Run a Western Blot to verify that this compound does not cause degradation of your FKBP12F36V-tagged protein, while dTAG-13 does.
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Perform a Dose-Response: Titrate both dTAG-13 and this compound to lower concentrations. Off-target effects are often concentration-dependent. You may find a therapeutic window where dTAG-13 effectively degrades the target without inducing the artifactual phenotype.
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Use Orthogonal Controls: Validate the phenotype using an alternative method, such as siRNA, shRNA, or CRISPR-mediated knockout of your target gene. If the phenotype is recapitulated by these genetic methods but not by this compound, it confirms an on-target effect.
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Consider a Different Degrader: If available, try a dTAG molecule that recruits a different E3 ligase, such as the VHL-recruiting dTAGV-1, to see if the artifact is specific to the CRBN-recruiting chemical scaffold.
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Problem 2: My target protein is degraded by dTAG-13, but I don't see the expected phenotype. This compound has no effect.
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Plausible Cause: This suggests the degradation of your target protein does not produce the anticipated biological outcome under the tested conditions.
-
Troubleshooting Steps:
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Verify Degradation Kinetics and Depth: Perform a time-course (e.g., 1, 2, 4, 8, 24 hours) and dose-response experiment, analyzing degradation by Western Blot. It's possible the degradation is too slow or incomplete to elicit a phenotype.
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Assess Functional Redundancy: Your target protein may have redundant family members or compensatory pathways that mask the phenotype upon its degradation.
-
Check Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect the biological consequence of protein loss.
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Re-evaluate the Hypothesis: The presumed function of the protein may be incorrect or context-dependent. The lack of a phenotype is a valid scientific result.
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Data Interpretation
Summarize your results in a table to clarify the interpretation.
| dTAG-13 Treatment | This compound Treatment | Target Degradation? | Observed Phenotype? | Interpretation |
| Scenario A | Present | Absent | Yes | Yes |
| Scenario B | Present | Present | Yes | Yes |
| Scenario C | Present | Absent | Yes | No |
| Scenario D | Absent | Absent | No | No |
Experimental Protocols
Protocol: Western Blot Analysis of dTAG-Mediated Degradation
This protocol outlines a standard experiment to verify target protein degradation.
-
Cell Seeding: Plate your cells (engineered to express the FKBP12F36V-tagged POI) in a 6-well plate. Allow cells to adhere and reach 50-70% confluency.
-
Treatment:
-
Prepare stock solutions of dTAG-13 and this compound (e.g., 10 mM in DMSO).
-
Treat wells in triplicate with:
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Vehicle (DMSO)
-
dTAG-13 (e.g., 100-500 nM final concentration)
-
This compound (e.g., 100-500 nM final concentration)
-
-
Incubate for the desired time (a 6-hour or 24-hour endpoint is a common starting point).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
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Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against your protein of interest or the tag (e.g., anti-HA, anti-FKBP12) overnight at 4°C.
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Incubate with a loading control antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
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Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again, then apply an ECL substrate and visualize bands using a chemiluminescence imager.
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Expected Result: A significant reduction or disappearance of the band corresponding to your target protein in the dTAG-13 lanes, with no change in the vehicle or this compound lanes. The loading control band should be consistent across all lanes.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a dTAG degradation study.
References
Technical Support Center: Ensuring Complete Inactivity of dTAG-13-NEG in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete inactivity of the negative control, dTAG-13-NEG, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the dTAG system and the role of this compound?
A1: The dTAG system is a targeted protein degradation technology that utilizes a heterobifunctional small molecule, such as dTAG-13, to induce the degradation of a specific protein of interest (POI).[1][2] This is achieved by tagging the POI with a mutant FKBP12 F36V protein. dTAG-13 acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged POI and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the tagged protein.
This compound is the inactive enantiomer of dTAG-13 and serves as a crucial negative control.[3] Its inactivity stems from a stereochemical modification in the thalidomide-like moiety, which prevents it from binding effectively to CRBN. Consequently, this compound should not induce the formation of the ternary complex and therefore should not lead to the degradation of the FKBP12F36V-tagged POI. Its purpose is to help researchers distinguish between the specific effects of targeted protein degradation and any potential off-target or non-specific effects of the chemical compound itself.
Q2: How is the inactivity of this compound achieved?
A2: The inactivity of this compound is achieved through stereochemistry. The thalidomide derivative part of the dTAG-13 molecule, which is responsible for binding to CRBN, exists as two stereoisomers (enantiomers): (S) and (R). The (S)-enantiomer has a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. dTAG-13 contains the active (S)-enantiomer, while this compound contains the inactive (R)-enantiomer. This difference in stereochemistry at the glutarimide moiety drastically reduces the ability of this compound to recruit CRBN, thus preventing the degradation of the target protein. A similar principle is used for VHL-recruiting dTAG molecules, where the negative control is an inactive diastereomer.
Q3: What are the expected results when using dTAG-13 and this compound in a typical experiment?
A3: In a well-controlled experiment, treatment with dTAG-13 should lead to a rapid and dose-dependent decrease in the levels of the FKBP12F36V-tagged protein. In contrast, treatment with this compound at the same concentration should result in no significant change in the levels of the tagged protein compared to a vehicle-treated control (e.g., DMSO).
Troubleshooting Guide
Issue 1: Unexpected activity observed with this compound (i.e., degradation of the target protein).
| Potential Cause | Recommended Action |
| Contamination of this compound with dTAG-13 | 1. Source a new vial of this compound: If possible, obtain a fresh, unopened vial of this compound from a reputable supplier. 2. Perform quality control: If you have access to analytical instrumentation (e.g., chiral chromatography, LC-MS), you can analyze your this compound stock to confirm its purity and stereochemical identity. |
| Off-target effects unrelated to CRBN-mediated degradation | 1. Titrate the concentration: Use the lowest effective concentration of dTAG-13 that gives robust degradation and use the same concentration for this compound. Higher concentrations are more likely to cause off-target effects. 2. Use a different negative control: Consider using a structurally unrelated compound that is known to be inactive in your experimental system. 3. Perform a CRBN knockout/knockdown experiment: To confirm that the observed degradation is CRBN-dependent, perform the experiment in cells where CRBN has been knocked out or knocked down. In these cells, dTAG-13 should be inactive. |
| Cellular context-specific effects | 1. Test in a different cell line: Some cell lines may have unique sensitivities or express other factors that could lead to unexpected results. 2. Consult the literature: Review publications that have used the dTAG system in a similar cellular context for any reported anomalies. |
Issue 2: High background or variability in control experiments.
| Potential Cause | Recommended Action |
| Inconsistent compound handling | 1. Ensure proper solubilization: this compound should be fully dissolved in the appropriate solvent (e.g., DMSO) before being diluted in cell culture media. Precipitates can lead to inconsistent results. 2. Use fresh dilutions: Prepare fresh dilutions of your compounds for each experiment to avoid degradation or precipitation over time. |
| Cell culture variability | 1. Maintain consistent cell density and passage number: Ensure that cells are seeded at the same density and are within a consistent passage number range for all experimental conditions. 2. Minimize handling differences: Treat all plates/wells, including controls, with the same handling procedures to reduce variability. |
| Detection method variability | 1. Optimize your Western blot or other detection method: Ensure that your protein detection method is linear and not saturated. Use appropriate loading controls to normalize your data. |
Data Presentation
Table 1: Representative Quantitative Comparison of dTAG-13 and this compound Activity
This table summarizes representative data on the degradation of an FKBP12F36V-tagged protein in response to dTAG-13 and this compound treatment.
| Compound | Concentration (nM) | Treatment Time (hours) | Target Protein Degradation (%) |
| dTAG-13 | 100 | 4 | > 90% |
| dTAG-13 | 500 | 4 | > 95% |
| This compound | 100 | 4 | < 5% |
| This compound | 500 | 4 | < 5% |
| DMSO (Vehicle) | N/A | 4 | 0% |
Data is illustrative and may vary depending on the specific target protein, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for a dTAG Experiment
This protocol outlines the key steps for conducting a typical dTAG experiment to assess target protein degradation.
References
common pitfalls to avoid when using dTAG-13-NEG
This technical support center provides troubleshooting guidance and frequently asked questions for the proper use of dTAG-13-NEG, the negative control for the dTAG-13 targeted protein degradation system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the inactive enantiomer of dTAG-13, a heterobifunctional degrader that induces the degradation of FKBP12F36V fusion proteins. It serves as a critical negative control in experiments to ensure that the observed cellular effects are due to the specific degradation of the target protein by dTAG-13 and not from off-target effects of the chemical compound itself.[1][2][3]
Q2: How does this compound differ from dTAG-13?
A2: While both molecules can bind to the FKBP12F36V fusion protein, this compound is unable to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This prevents the formation of a productive ternary complex, and consequently, the ubiquitination and subsequent proteasomal degradation of the target protein does not occur.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability.[3] For creating stock solutions, it is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use this compound?
A4: this compound should be used at the same concentration as dTAG-13 in your experiments to provide a direct comparison and a valid negative control.
Troubleshooting Guide
Issue 1: I am observing a phenotype or a reduction in my target protein with this compound.
This is an unexpected result, as this compound should be inactive. Here are some potential causes and troubleshooting steps:
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Potential Cause 1: Compound Mix-Up or Contamination.
-
Troubleshooting Step: Ensure that the vials of dTAG-13 and this compound have not been accidentally swapped. If there is any doubt, use fresh, unopened vials. Verify the identity of the compound if possible through analytical methods.
-
-
Potential Cause 2: Off-Target Effects of the Chemical Scaffold.
-
Troubleshooting Step: While designed to be inactive for degradation, the chemical scaffold could have unforeseen off-target effects at high concentrations. Perform a dose-response experiment with both dTAG-13 and this compound to see if the effect is concentration-dependent. A significant effect with this compound only at very high concentrations might indicate a non-specific effect.
-
-
Potential Cause 3: Issues with the Cell Line or Experimental System.
-
Troubleshooting Step: Test the effect of this compound on the parental cell line that does not express the FKBP12F36V-tagged protein. If the phenotype persists, it is likely an off-target effect on the cells themselves and not related to the dTAG system.
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Issue 2: dTAG-13 is not degrading my target protein, and this compound shows no effect.
This scenario points to a problem with the dTAG-13-mediated degradation pathway.
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Potential Cause 1: Incorrect Expression or Tagging of the Protein of Interest.
-
Troubleshooting Step: Verify the expression of your FKBP12F36V-fusion protein using Western blot or flow cytometry with an antibody against the tag or the protein itself. Ensure the tag is accessible and does not interfere with protein folding.
-
-
Potential Cause 2: Low or Absent Expression of CRBN.
-
Troubleshooting Step: Confirm the expression of Cereblon (CRBN) in your cell line, as it is essential for dTAG-13 to function.
-
-
Potential Cause 3: Suboptimal Concentration or Incubation Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment with dTAG-13 to determine the optimal concentration and duration for target degradation.
-
-
Potential Cause 4: "Hook Effect".
-
Troubleshooting Step: At very high concentrations, bifunctional degraders like dTAG-13 can exhibit a "hook effect," where the formation of the ternary complex is inhibited by an excess of the degrader. Test a wider range of concentrations, including lower ones, to see if degradation improves.
-
Experimental Protocols
General Protocol for a dTAG-13 Degradation Experiment
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Cell Seeding: Plate your cells (both the cell line expressing the FKBP12F36V-fusion protein and the parental line) at a density that will allow for optimal growth during the experiment.
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Compound Preparation: Prepare fresh dilutions of dTAG-13 and this compound in your cell culture medium from a concentrated stock solution in DMSO. Include a vehicle-only control (DMSO).
-
Treatment: Add the compounds (dTAG-13, this compound, and vehicle) to the cells at the desired final concentrations.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification: Harvest the cells, lyse them in an appropriate buffer, and determine the total protein concentration.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the FKBP12F36V-tagged protein. Use an antibody against the protein of interest or the tag. A loading control (e.g., GAPDH, β-actin) is essential.
Data Presentation
Table 1: Expected Outcomes of a dTAG-13 Experiment
| Treatment Group | Cell Line | Expected Outcome |
| Vehicle (DMSO) | FKBP12F36V-tagged | No change in target protein levels |
| dTAG-13 | FKBP12F36V-tagged | Significant reduction in target protein levels |
| This compound | FKBP12F36V-tagged | No change in target protein levels |
| dTAG-13 | Parental (no tag) | No change in target protein levels |
Table 2: Troubleshooting Scenarios and Interpretations
| Scenario | dTAG-13 Result | This compound Result | Possible Interpretation |
| 1 | Degradation | No Degradation | Successful Experiment: The observed effect is due to specific protein degradation. |
| 2 | No Degradation | No Degradation | Problem with dTAG-13 Pathway: Check protein expression, CRBN levels, or optimize dTAG-13 concentration. |
| 3 | Degradation | Degradation | Potential Off-Target Effect or Compound Mix-up: Verify compounds and test on parental cells. |
| 4 | No Degradation | Degradation | Highly Unlikely/Anomalous Result: Re-run the experiment, verifying all reagents and cell lines. |
Visualizations
Caption: Mechanism of action for dTAG-13-mediated protein degradation.
Caption: Troubleshooting workflow for experiments using this compound.
References
Validation & Comparative
A Comparative Guide to dTAG-13 and its Scrambled Control, dTAG-13-NEG
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the rapid and specific degradation of proteins of interest (POIs). This guide provides a detailed comparison of the active degrader, dTAG-13, and its corresponding inactive scrambled control, dTAG-13-NEG. Understanding the distinct roles and performance of these two compounds is crucial for the accurate interpretation of experimental results. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein function and the development of novel therapeutics based on targeted protein degradation.
Mechanism of Action: dTAG-13 vs. This compound
The dTAG system is a chemically induced proximity platform that hijacks the cell's natural protein disposal machinery to eliminate a specific protein. This is achieved by tagging the POI with a mutant form of the FKBP12 protein (FKBP12F36V).
dTAG-13 is a heterobifunctional small molecule consisting of three key components: a ligand that selectively binds to the FKBP12F36V tag, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Upon introduction into cells, dTAG-13 forms a ternary complex between the FKBP12F36V-tagged POI and CRBN.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This compound serves as a critical negative control for dTAG-13 experiments. While structurally similar to dTAG-13, it is designed to be inactive. This inactivity is typically achieved through a modification that prevents it from effectively binding to one of the key components of the ternary complex, thus abrogating its ability to induce protein degradation. The primary purpose of using this compound is to ensure that the observed biological effects of dTAG-13 are a direct result of the specific degradation of the target protein and not due to off-target effects of the chemical scaffold or the experimental conditions.
Performance Comparison
The efficacy of dTAG-13 and the inactivity of this compound can be quantitatively assessed through various cellular assays. The following table summarizes key performance metrics from typical experiments comparing the two compounds.
| Parameter | dTAG-13 | This compound | Reference |
| Target Protein Degradation | Induces rapid and potent degradation of FKBP12F36V-tagged proteins. | No significant degradation of FKBP12F36V-tagged proteins observed. | |
| Degradation Concentration (DC50) | Typically in the nanomolar range (e.g., ~1-100 nM). | Not applicable as no significant degradation occurs. | |
| Maximum Degradation (Dmax) | Can achieve >90% degradation of the target protein. | No significant reduction in target protein levels. | |
| Cellular Viability | Generally shows minimal toxicity at effective concentrations. | Should exhibit a similar toxicity profile to dTAG-13, demonstrating that any observed toxicity with the active compound is not due to the degradation of the target protein. |
Experimental Protocols
To validate the specific activity of dTAG-13 and the inert nature of this compound, the following experimental protocols are commonly employed.
Western Blotting for Protein Degradation
This protocol allows for the direct visualization and quantification of the target protein levels following treatment with dTAG-13 or this compound.
a. Cell Culture and Treatment:
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Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate.
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Allow the cells to adhere and grow overnight.
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Treat the cells with varying concentrations of dTAG-13 (e.g., 1 nM to 1 µM) and a high concentration of this compound (e.g., 1 µM) as a negative control. Include a DMSO-treated vehicle control.
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Incubate the cells for a desired period (e.g., 2, 4, 8, 24 hours) to assess the kinetics of degradation.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. Western Blot Analysis:
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Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
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Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with an ECL substrate.
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Image the blot using a chemiluminescence detector.
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Quantify the band intensities using image analysis software to determine the extent of protein degradation.
Luciferase-Based Reporter Assay for Degradation Kinetics
This high-throughput method provides a quantitative measure of protein degradation in live cells.
a. Assay Principle:
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Co-express the FKBP12F36V-tagged protein of interest fused to a NanoLuc® luciferase and a control firefly luciferase from the same vector.
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The ratio of NanoLuc® to firefly luciferase activity provides a normalized measure of the target protein's abundance.
b. Experimental Procedure:
-
Seed cells stably expressing the dual-luciferase reporter construct in a 96- or 384-well plate.
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Treat the cells with a serial dilution of dTAG-13 and a fixed high concentration of this compound.
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At various time points, measure the luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Calculate the ratio of NanoLuc® to firefly luciferase luminescence for each well.
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Normalize the ratios to the DMSO-treated control to determine the percentage of protein degradation.
Visualizing the dTAG-13 Mechanism and Experimental Workflow
To further illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The use of dTAG-13 in conjunction with its scrambled control, this compound, provides a robust and reliable system for the inducible and specific degradation of target proteins. While dTAG-13 potently and rapidly eliminates FKBP12F36V-tagged proteins, this compound serves as an indispensable tool to validate that the observed cellular phenotypes are a direct consequence of target protein loss. Adherence to rigorous experimental design, including the proper use of controls and appropriate analytical methods, is paramount for generating high-quality, interpretable data in the exciting field of targeted protein degradation.
References
Validating dTAG-13 Efficacy: A Comparative Guide Using dTAG-13-NEG
In the rapidly evolving field of targeted protein degradation, the dTAG system has emerged as a powerful tool for inducing rapid and specific degradation of a protein of interest (POI). The system relies on the dTAG-13 molecule, a heterobifunctional degrader that co-opts the cell's natural protein disposal machinery. To ensure that the observed protein degradation is a direct result of dTAG-13's intended mechanism and not due to off-target effects, it is crucial to use a proper negative control. This guide provides a comprehensive comparison of dTAG-13 and its inactive counterpart, dTAG-13-NEG, outlining the experimental methodologies to validate on-target efficacy.
The dTAG-13 System: Mechanism of Action
The dTAG-13 system is a powerful tool for targeted protein degradation. It consists of two key components: a protein of interest (POI) tagged with a mutant FKBP12 F36V protein and the dTAG-13 molecule.[1][2] dTAG-13 is a proteolysis-targeting chimera (PROTAC) that acts as a molecular bridge. One end of dTAG-13 selectively binds to the FKBP12F36V tag on the POI, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
To validate that the degradation of the POI is specifically mediated by this dTAG-13-induced ubiquitination, an inactive control molecule, this compound, is used. This compound is structurally similar to dTAG-13 but possesses a modification that prevents it from binding to the E3 ligase. Consequently, this compound can still bind to the FKBP12F36V-tagged protein but cannot recruit the degradation machinery, thus serving as an ideal negative control to demonstrate the specificity of dTAG-13's action.
Experimental Validation of dTAG-13 Efficacy
To rigorously validate the efficacy and specificity of dTAG-13, a series of experiments should be conducted, consistently comparing its effects to those of this compound and a vehicle control (e.g., DMSO).
Key Experiments:
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Western Blotting: To directly visualize and quantify the degradation of the target protein.
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Luciferase Reporter Assay: A high-throughput method to quantify protein degradation.
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Cellular Viability Assay: To assess potential cytotoxic off-target effects of the compounds.
Data Presentation
Table 1: Western Blot Analysis of Target Protein Degradation
This table summarizes representative quantitative data from a western blot experiment. Cells expressing the FKBP12F36V-tagged target protein were treated with varying concentrations of dTAG-13, a single concentration of this compound, or a vehicle control for 24 hours. Protein levels were quantified and normalized to the vehicle control.
| Treatment | Concentration (nM) | Target Protein Level (%) |
| Vehicle (DMSO) | - | 100 |
| dTAG-13 | 5 | 50 |
| dTAG-13 | 50 | 15 |
| dTAG-13 | 500 | <5 |
| This compound | 500 | 98 |
Data is illustrative and based on expected outcomes from published results.
Table 2: Luciferase Reporter Assay for Target Protein Degradation
This table presents data from a dual-luciferase reporter assay. Cells were engineered to express the target protein fused to a NanoLuciferase (Nluc) reporter, alongside a Firefly Luciferase (Fluc) for normalization. A decrease in the Nluc/Fluc ratio indicates degradation of the target fusion protein.
| Treatment | Concentration (nM) | Normalized Luciferase Ratio (Nluc/Fluc) |
| Vehicle (DMSO) | - | 1.0 |
| dTAG-13 | 10 | 0.6 |
| dTAG-13 | 100 | 0.2 |
| dTAG-13 | 1000 | 0.05 |
| This compound | 1000 | 0.95 |
Data is illustrative and based on expected outcomes from published results.
Experimental Protocols
Western Blot Protocol
This protocol details the steps to assess the degradation of an FKBP12F36V-tagged protein of interest (POI) following treatment with dTAG-13 and this compound.
Materials:
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Cells expressing FKBP12F36V-POI
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dTAG-13 and this compound
-
DMSO (vehicle control)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12)
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Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of dTAG-13, this compound, and DMSO for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the POI signal to the loading control.
-
Dual-Luciferase Reporter Assay Protocol
This protocol describes a high-throughput method to quantify the degradation of a POI fused to a NanoLuciferase (Nluc) reporter.
Materials:
-
Cells co-expressing FKBP12F36V-POI-Nluc and a control Firefly Luciferase (Fluc)
-
dTAG-13 and this compound
-
DMSO (vehicle control)
-
Opaque-walled multi-well plates suitable for luminescence readings
-
Dual-luciferase reporter assay system (e.g., Promega Nano-Glo® Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well or 384-well plate.
-
Treat the cells with a serial dilution of dTAG-13, a high concentration of this compound, and a vehicle control. Incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis and Luciferase Reaction:
-
Follow the manufacturer's protocol for the dual-luciferase assay system. Typically, this involves adding a reagent that lyses the cells and contains the substrate for the first luciferase (e.g., Firefly).
-
-
First Luminescence Reading (Fluc):
-
Measure the Firefly luciferase activity using a luminometer.
-
-
Second Luciferase Reaction and Reading (Nluc):
-
Add the second reagent, which quenches the Firefly signal and contains the substrate for the NanoLuciferase.
-
Measure the NanoLuciferase activity in the luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Nluc to Fluc luminescence for each well.
-
Normalize the ratios to the vehicle-treated control wells.
-
Plot the normalized ratios against the concentration of the dTAG compounds to determine the extent of degradation.
-
By following these protocols and comparing the results obtained with dTAG-13 and this compound, researchers can confidently validate the on-target efficacy and specificity of their protein degradation experiments.
References
dTAG-13 vs. dTAG-13-NEG: A Comparative Analysis for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a detailed comparison of dTAG-13, a potent degrader, and its inactive counterpart, dTAG-13-NEG, which serves as a crucial negative control. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments utilizing this technology.
Mechanism of Action: Inducing Targeted Degradation
The dTAG system relies on the heterobifunctional molecule dTAG-13, which is designed to hijack the cell's natural protein disposal machinery. dTAG-13 functions by simultaneously binding to a specifically engineered FKBP12F36V tag fused to the protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2][3]
In contrast, this compound is an inactive diastereomer of dTAG-13.[4] While it can still bind to the FKBP12F36V tag, a modification in its structure prevents its interaction with CRBN.[4] Consequently, this compound fails to form the ternary complex necessary for ubiquitination and subsequent degradation, making it an ideal negative control to distinguish specific degradation events from off-target or non-specific effects.
Performance Comparison: dTAG-13 vs. This compound
The primary distinction between dTAG-13 and this compound lies in their ability to induce the degradation of a target protein. Experimental data consistently demonstrates that dTAG-13 potently and rapidly reduces the levels of FKBP12F36V-tagged proteins, while this compound shows no degradation activity.
Protein Degradation
| Treatment | Target Protein | Observed Effect | Reference |
| dTAG-13 | FKBP12F36V-tagged proteins | Potent and rapid degradation | |
| This compound | FKBP12F36V-tagged proteins | No degradation observed |
Studies have shown that dTAG-13 can induce significant degradation of target proteins at nanomolar concentrations, often within hours of treatment. For instance, treatment of cells expressing FKBP12F36V-tagged proteins with dTAG-13 has been shown to lead to near-complete protein loss. Conversely, treatment with this compound at similar concentrations results in no change in the target protein levels, confirming that the degradation is dependent on the recruitment of the E3 ligase.
Cell Viability
The effect of dTAG-13 on cell viability is dependent on the function of the targeted protein. If the targeted protein is essential for cell survival or proliferation, its degradation by dTAG-13 will lead to a decrease in cell viability. In contrast, this compound is not expected to affect cell viability, as it does not induce the degradation of the target protein.
| Treatment | Effect on Cell Viability (Targeting an essential protein) | Reference |
| dTAG-13 | Decreased cell viability | |
| This compound | No significant effect on cell viability |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate the dTAG-13 signaling pathway and a typical experimental workflow for comparing dTAG-13 and this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are synthesized protocols for key experiments based on established research.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to assess the degradation of an FKBP12F36V-tagged protein following treatment with dTAG-13 and this compound.
-
Cell Culture and Treatment:
-
Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of dTAG-13, this compound, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Cell Viability Assay (MTT Assay)
This protocol describes how to measure cell viability in response to treatment with dTAG-13 and this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of dTAG-13 and this compound.
-
Treat the cells with the compounds or a vehicle control and incubate for the desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration to determine the IC50 value for dTAG-13 if the target protein is essential.
-
Conclusion
The dTAG system, with dTAG-13 as its active degrader and this compound as its inactive control, provides a robust and specific method for studying the function of individual proteins. The clear difference in their activity allows for unambiguous attribution of observed phenotypes to the degradation of the target protein. By following the provided experimental guidelines, researchers can effectively utilize this powerful technology to advance their understanding of complex biological processes and accelerate drug discovery efforts.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: dTAG-13-NEG vs. dTAGV-1-NEG for VHL-Recruiting Degraders
In the rapidly advancing field of targeted protein degradation (TPD), the use of precise and reliable controls is paramount to validate experimental findings. The dTAG (degradation tag) system, which enables rapid and specific degradation of FKBP12F36V-tagged proteins, utilizes heterobifunctional molecules that recruit E3 ubiquitin ligases to the target protein. To ensure that the observed degradation is a direct result of the degrader's specific mechanism, biologically inactive negative controls are essential.
This guide provides an objective comparison of two critical negative controls: dTAG-13-NEG, the control for the CRBN-recruiting degrader dTAG-13, and dTAGV-1-NEG, the control for the VHL-recruiting degrader dTAGV-1. This comparison will focus on their molecular rationale, comparative performance data, and detailed experimental protocols for their use.
Molecular Profiles and Mechanism of Inaction
The efficacy of a negative control lies in its structural similarity to the active compound, coupled with a specific modification that ablates its biological function.
-
dTAGV-1-NEG is the diastereomer of the active VHL-recruiting degrader, dTAGV-1. This stereochemical alteration is critical as it prevents the molecule from binding to the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4] By failing to recruit VHL, dTAGV-1-NEG cannot form the ternary complex (E3 ligase–degrader–target protein) required to initiate ubiquitination and subsequent proteasomal degradation.[1]
-
This compound serves as the matched negative control for the CRBN-recruiting degrader, dTAG-13. While detailed structural information on its inactivating modification is less commonly specified, it is designed to be unable to bind and recruit Cereblon (CRBN), thereby preventing the formation of the requisite ternary complex for CRBN-mediated degradation.
Both controls retain the ligand for the FKBP12F36V tag, ensuring that any observed differences in cellular activity between the active and negative control molecules can be confidently attributed to the engagement of the respective E3 ligase.
Performance Comparison
Experimental data robustly demonstrates the inactivity of both this compound and dTAGV-1-NEG. In cellular assays, these controls do not induce the degradation of FKBP12F36V-tagged target proteins, even at high concentrations where the active counterparts show maximal efficacy.
| Parameter | This compound | dTAGV-1-NEG |
| Target E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Active Counterpart | dTAG-13 | dTAGV-1 |
| Mechanism of Inactivity | Does not bind or recruit CRBN. | Diastereomer that does not bind or recruit VHL. |
| Target Degradation | No degradation of FKBP12F36V-fusions observed. | No degradation of FKBP12F36V-fusions observed. |
| Off-Target Effects (Proteomics) | No significantly degraded off-target proteins observed. | No significantly degraded off-target proteins observed. |
| Effect on Cell Viability | No significant anti-proliferative effects observed. | No significant anti-proliferative effects observed. |
Note: Quantitative binding affinities (Kd, IC50) and degradation potencies (DC50) are generally not reported for negative controls, as their purpose is to be inactive. The data confirms a lack of activity at concentrations where active degraders are effective (e.g., 500 nM - 1 µM).
Experimental Workflows and Signaling
To validate a degrader, a typical workflow involves comparing the effects of the active molecule against its negative control and a vehicle control (e.g., DMSO).
Figure 1. Standard experimental workflow for validating dTAG degrader activity.
The mechanism of action for a VHL-recruiting degrader like dTAGV-1 involves the formation of a ternary complex. The negative control, dTAGV-1-NEG, is unable to complete this process.
Figure 2. Mechanism of action for dTAGV-1 vs. its inactive control dTAGV-1-NEG.
Key Experimental Protocols
Below are detailed protocols for essential experiments used to evaluate and compare degrader activity and specificity.
Western Blot Analysis for Protein Degradation
This protocol assesses the levels of the target protein following treatment.
Materials:
-
Cells expressing FKBP12F36V-tagged protein of interest.
-
dTAGV-1 and dTAGV-1-NEG (or dTAG-13 and this compound).
-
DMSO (vehicle control).
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the protein of interest or the tag (e.g., anti-HA, anti-FKBP12).
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with the active degrader (e.g., dTAGV-1), negative control (dTAGV-1-NEG), and DMSO at desired concentrations (e.g., 100 nM, 500 nM) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein amounts for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Incubate with ECL substrate and capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
Cell Viability Assay
This assay measures the effect of the compounds on cell proliferation and viability.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
dTAG compounds and controls.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells at a density of 2,000-5,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the active degrader, negative control, and vehicle in culture medium.
-
Treatment: Add 10 µL of the diluted compounds to the respective wells. Incubate for the desired time (e.g., 72 or 120 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
Quantitative Proteomics for Off-Target Analysis
This experiment identifies all proteins that are degraded upon treatment, confirming the selectivity of the active degrader.
Materials:
-
Cells, dTAG compounds, and lysis reagents as per the Western Blot protocol.
-
Reagents for protein reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin/Lys-C).
-
Sample cleanup columns/cartridges.
-
Tandem Mass Tag (TMT) labeling reagents (for multiplexed analysis).
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap).
Protocol:
-
Sample Collection: Treat cells in large-format plates (e.g., 10 cm dishes) with DMSO, active degrader (500 nM dTAGV-1), and negative control (500 nM dTAGV-1-NEG) for a defined period (e.g., 4-6 hours). Harvest cells and prepare protein lysates as described above.
-
Protein Digestion:
-
Take an equal amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues with iodoacetamide in the dark.
-
Digest proteins into peptides overnight using a sequence-grade protease like Trypsin/Lys-C.
-
-
Peptide Labeling (TMT Workflow):
-
Label the peptide digests from each condition (DMSO, active, negative control) with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method to remove contaminants.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment groups based on the reporter ion intensities from the TMT tags.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated. The target protein should be the only significantly degraded protein in the active degrader sample, with no significant changes in the negative control sample.
-
References
Validating dTAG-13 Specificity: A Mass Spectrometry-Based Comparison with dTAG-13-NEG
The dTAG (degradation tag) technology offers a powerful and rapid approach for targeted protein degradation, enabling researchers to study the acute consequences of protein loss. A key component of this system, dTAG-13, is a heterobifunctional molecule that selectively recruits FKBP12F36V-tagged proteins to the CRBN E3 ubiquitin ligase, leading to their degradation by the proteasome.[1][2][3] To ensure that the observed biological effects are solely due to the degradation of the target protein, it is crucial to validate the specificity of dTAG-13. This guide provides a framework for using quantitative mass spectrometry to compare the proteomic effects of dTAG-13 with its inactive negative control, dTAG-13-NEG, which is incapable of recruiting the E3 ligase.[4][5]
Quantitative Proteomic Analysis: dTAG-13 vs. This compound
Global quantitative mass spectrometry is the gold-standard method for assessing the specificity of dTAG-13. This technique allows for an unbiased, proteome-wide survey of protein abundance changes following treatment. In a typical experiment, cells expressing an FKBP12F36V-tagged protein of interest are treated with either dTAG-13 or this compound. The proteomes of these cell populations are then analyzed by mass spectrometry to identify and quantify thousands of proteins.
The expected outcome is the significant and selective depletion of the FKBP12F36V-tagged target protein in dTAG-13-treated cells, with minimal to no changes in the abundance of other proteins. Conversely, treatment with this compound should not result in the degradation of the target protein or any other protein, demonstrating that the degradation is dependent on the recruitment of the E3 ligase.
Table 1: Representative Quantitative Proteomics Data
The following table summarizes exemplary data from a mass spectrometry experiment designed to validate the specificity of dTAG-13. In this example, cells expressing FKBP12F36V-KRASG12V were treated with either dTAG-13 or a vehicle control (DMSO).
| Protein | Treatment | Fold Change (vs. DMSO) | p-value | False Discovery Rate (FDR) |
| FKBP12F36V-KRASG12V | dTAG-13 (1 hour) | -2.4 | < 0.001 | < 0.05 |
| FKBP12F36V-KRASG12V | dTAG-13 (4 hours) | -7.7 | < 0.001 | < 0.05 |
| Endogenous KRAS | dTAG-13 (4 hours) | Not significant | > 0.05 | > 0.05 |
| Endogenous FKBP12 | dTAG-13 (4 hours) | Not significant | > 0.05 | > 0.05 |
| LACZ-FKBP12F36V | dTAG-13 | < -2.0 | < 0.001 | < 0.05 |
| No significant changes observed with this compound treatment. |
Data presented in this table is a synthesized representation based on findings from multiple sources.
Experimental Workflow and Methodologies
A robust experimental design is critical for obtaining high-quality, reproducible data. Below is a detailed protocol for a typical mass spectrometry-based validation of dTAG-13 specificity.
Experimental Workflow Diagram
Caption: Experimental workflow for validating dTAG-13 specificity using mass spectrometry.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture cells stably expressing the FKBP12F36V-tagged protein of interest.
-
Treat the cells with dTAG-13 (e.g., 100-500 nM), this compound (e.g., 500 nM), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 4, and 24 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling: For quantitative proteomics, label the peptides with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Sequest, Mascot) to identify the peptides and proteins from the MS/MS spectra.
-
Quantify the relative abundance of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that show significant changes in abundance in the dTAG-13-treated samples compared to the controls.
-
Signaling Pathway Analysis: A Case Study with KRAS
To understand the downstream consequences of target protein degradation, it is often useful to visualize the relevant signaling pathways. As FKBP12F36V-KRASG12V is a commonly studied target, the following diagram illustrates its central role in cell signaling.
KRAS Signaling Pathway Diagram
Caption: Simplified KRAS signaling pathway and the point of intervention by dTAG-13.
Conclusion
Validating the specificity of dTAG-13 is a critical step in its application for targeted protein degradation studies. The use of quantitative mass spectrometry, in conjunction with the inactive control this compound, provides a comprehensive and unbiased assessment of on-target and off-target effects. This approach ensures that the observed phenotypes can be confidently attributed to the degradation of the intended target protein, thereby enabling precise dissection of its biological functions. It is also advisable to monitor for the degradation of known cereblon neo-substrates to further confirm specificity. For some targets, alternative dTAG molecules that recruit different E3 ligases, such as dTAGV-1 which recruits VHL, may offer improved degradation and should be considered.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of Negative Controls for the dTAG System: Ensuring On-Target Specificity
A comprehensive guide for researchers on selecting and employing appropriate negative controls for the degradation tag (dTAG) system, featuring experimental data, detailed protocols, and pathway visualizations to ensure the validity and specificity of targeted protein degradation studies.
The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag, which is then recognized by a heterobifunctional dTAG degrader molecule. This degrader recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. To ensure that the observed cellular phenotype is a direct consequence of the degradation of the target protein and not due to off-target effects of the dTAG molecule, the use of appropriate negative controls is paramount.
This guide provides a comparative overview of different negative controls for the dTAG system, presenting supporting experimental data and detailed protocols to aid researchers in designing robust and well-controlled experiments.
Understanding Negative Controls in the dTAG System
The most effective negative controls for the dTAG system are molecules that are structurally highly similar to the active degrader but are deficient in a key aspect of their mechanism of action. The ideal negative control should bind to the FKBP12F36V tag but fail to recruit the E3 ligase, thus preventing the degradation of the target protein. This allows researchers to distinguish between the phenotypic effects caused by the degradation of the POI and any potential off-target effects of the small molecule itself.
Commercially available negative controls, such as dTAG-13-NEG and dTAGV-1-NEG, are often diastereomers of their active counterparts. This subtle stereochemical change is designed to disrupt the binding to the E3 ligase (CRBN for dTAG-13 and VHL for dTAGV-1) while maintaining its ability to bind to the FKBP12F36V tag.
Comparative Performance of Negative Controls
The efficacy of a negative control is demonstrated by its inability to induce degradation of the target protein, in stark contrast to the active degrader. This is typically assessed using techniques such as western blotting and luciferase reporter assays.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the performance of active dTAG degraders with their respective negative controls.
Table 1: Luciferase Reporter Assay
| Compound | Target | Concentration (µM) | Normalized Luminescence (% of DMSO control) | Reference |
| dTAGV-1 | FKBP12F36V-Nluc | 0.001 | ~75% | [1] |
| 0.01 | ~25% | [1] | ||
| 0.1 | ~10% | [1] | ||
| 1 | ~5% | [1] | ||
| dTAGV-1-NEG | FKBP12F36V-Nluc | 1-10 | ~100% (No degradation) | [1] |
| dTAGV-1 | FKBP12WT-Nluc | 1-10 | ~100% (No degradation) | |
| dTAGV-1-NEG | FKBP12WT-Nluc | 1-10 | ~100% (No degradation) |
Table 2: Western Blot Analysis
| Cell Line | Target | Treatment | Degradation Observed | Reference |
| PATU-8902 FKBP12F36V-KRASG12V | FKBP12F36V-KRASG12V | dTAGV-1 | Yes | |
| PATU-8902 FKBP12F36V-KRASG12V | FKBP12F36V-KRASG12V | dTAGV-1-NEG | No | |
| dTAG∙Target 1 KI cell line | dTAG-Target 1 | dTAG-13 | Yes | |
| dTAG∙Target 1 KI cell line | dTAG-Target 1 | This compound | No | |
| dTAG∙Target 1 KI cell line | dTAG-Target 1 | dTAGV-1 | Yes | |
| dTAG∙Target 1 KI cell line | dTAG-Target 1 | dTAGV-1-NEG | No |
Experimental Protocols
To validate the use of negative controls in your dTAG experiments, the following detailed protocols for western blotting and dual-luciferase reporter assays are provided.
Western Blot Protocol for Assessing Protein Degradation
This protocol outlines the steps to determine the level of a dTAG-fusion protein following treatment with a dTAG degrader and its corresponding negative control.
-
Cell Culture and Treatment:
-
Plate cells expressing the dTAG-fusion protein at an appropriate density in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the active dTAG degrader (e.g., dTAG-13 or dTAGV-1) at various concentrations (e.g., 5 nM, 50 nM, 500 nM) and the negative control (e.g., this compound or dTAGV-1-NEG) at the highest concentration used for the active degrader (e.g., 500 nM). Include a DMSO-treated control.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein or the dTAG tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Dual-Luciferase Reporter Assay Protocol
This assay provides a quantitative measure of protein degradation by monitoring the luminescence of a reporter protein fused to the dTAG tag.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a plasmid encoding the dTAG-fusion protein linked to a primary luciferase reporter (e.g., NanoLuc) and a second plasmid encoding a control luciferase (e.g., Firefly) under a constitutive promoter.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, treat the cells with the active dTAG degrader and the negative control at various concentrations. Include a DMSO control.
-
Incubate for the desired time period.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the NanoLuc luciferase substrate (or the appropriate substrate for the second reporter) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the primary reporter luminescence to the control reporter luminescence for each well.
-
Express the results as a percentage of the DMSO-treated control.
-
Visualizing the dTAG System and the Role of Negative Controls
Diagrams generated using Graphviz can help to visualize the signaling pathways and experimental workflows involved in the dTAG system.
Caption: Experimental workflow for validating dTAG system using negative controls.
Caption: Mechanism of the dTAG system with an active degrader versus a negative control.
By incorporating these well-defined negative controls and rigorous validation experiments, researchers can confidently attribute their findings to the specific degradation of their protein of interest, thereby enhancing the reliability and impact of their research.
References
Establishing a Baseline for Degradation with dTAG-13-NEG: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clean baseline is critical for accurately interpreting targeted protein degradation studies. This guide provides a comprehensive comparison of dTAG-13, a potent degrader of FKBP12F36V-tagged proteins, and its inactive counterpart, dTAG-13-NEG, which serves as an essential negative control. By presenting key experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary tools to confidently establish a baseline for degradation in their experiments.
The dTAG (degradation tag) technology offers rapid and specific degradation of a protein of interest (POI) by fusing it with a mutated FKBP12F36V tag. The dTAG-13 molecule then recruits this fusion protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] To ensure that the observed degradation is a direct result of this induced proximity, a negative control that does not engage the E3 ligase is paramount. This compound is designed for this purpose; it retains the ability to bind to the FKBP12F36V tag but is incapable of recruiting CRBN, thus providing a true baseline for non-specific effects.[4][5]
Comparative Performance: dTAG-13 vs. This compound
To demonstrate the specific activity of dTAG-13 and the inert nature of this compound, we have summarized data from key experiments in the following tables. These data highlight the dose-dependent and time-dependent degradation of a target protein by dTAG-13, while this compound shows no significant degradation activity.
Dose-Response Analysis of Target Degradation
This table summarizes the percentage of a target protein (e.g., FKBP12F36V-luciferase fusion) remaining after treatment with varying concentrations of dTAG-13 or this compound for a fixed duration.
| Concentration | % Target Protein Remaining (dTAG-13) | % Target Protein Remaining (this compound) |
| 0 nM (DMSO) | 100% | 100% |
| 1 nM | ~85% | ~100% |
| 10 nM | ~40% | ~100% |
| 100 nM | ~10% | ~100% |
| 1 µM | ~5% | ~100% |
| 10 µM | ~5% | ~100% |
Data are representative values compiled from luciferase-based reporter assays.
Time-Course of Target Degradation
This table illustrates the kinetics of degradation of a target protein at a fixed concentration of dTAG-13 or this compound over time.
| Time Point | % Target Protein Remaining (dTAG-13) | % Target Protein Remaining (this compound) |
| 0 h | 100% | 100% |
| 1 h | ~50% | ~100% |
| 2 h | ~25% | ~100% |
| 4 h | ~10% | ~100% |
| 8 h | <5% | ~100% |
| 24 h | <5% | ~100% |
Data are representative values compiled from Western blot and luciferase-based reporter assays.
Experimental Workflows and Signaling Pathways
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Mechanism of Action for dTAG-13 vs. This compound.
Figure 2: General Experimental Workflow for dTAG Studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Generation of FKBP12F36V-tagged Cell Lines
Objective: To endogenously tag a protein of interest with FKBP12F36V or to express an FKBP12F36V-fusion protein.
A. CRISPR/Cas9-mediated Knock-in (for endogenous tagging):
-
gRNA Design: Design and clone two gRNAs targeting the desired insertion site (e.g., near the start or stop codon of the POI) into a suitable Cas9 expression vector.
-
Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. Include a selection marker (e.g., puromycin resistance gene).
-
Transfection: Co-transfect the gRNA/Cas9 plasmid and the donor plasmid into the cells of interest using a suitable transfection reagent.
-
Selection and Clonal Isolation: Two days post-transfection, begin selection with the appropriate antibiotic. After selection, isolate single clones by limiting dilution or FACS.
-
Validation: Screen individual clones for successful knock-in by PCR genotyping and confirm protein expression and correct sizing of the fusion protein by Western blot.
B. Lentiviral Transduction (for exogenous expression):
-
Vector Construction: Clone the coding sequence of the POI in-frame with the FKBP12F36V tag into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Infect the target cells with the collected lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.
-
Validation: Confirm the expression of the FKBP12F36V-POI fusion protein by Western blot.
Western Blot Analysis of Protein Degradation
Objective: To visualize and quantify the degradation of the FKBP12F36V-tagged protein.
-
Cell Treatment: Plate the engineered cells and allow them to adhere. Treat the cells with the desired concentrations of dTAG-13, this compound, or DMSO vehicle control for the indicated time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI or the tag overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ. Normalize the band intensity of the POI to a loading control (e.g., GAPDH or α-tubulin).
Dual-Luciferase Reporter Assay for Degradation
Objective: To quantitatively measure the degradation of a luciferase-tagged FKBP12F36V protein.
-
Cell Line Generation: Generate a stable cell line co-expressing an FKBP12F36V-NanoLuciferase (Nluc) fusion protein and a control Firefly luciferase (Fluc) from the same transcript (e.g., using a 2A self-cleaving peptide).
-
Cell Treatment: Plate the reporter cell line in a 96-well plate. Treat the cells with a serial dilution of dTAG-13, this compound, or DMSO.
-
Lysis and Luminescence Measurement: After the desired incubation period, lyse the cells and measure the luminescence of both Nluc and Fluc using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the Nluc/Fluc ratio for each well. Normalize the ratios to the DMSO-treated control wells to determine the percentage of remaining FKBP12F36V-Nluc. Plot the normalized values against the compound concentration to generate dose-response curves.
By employing this compound alongside dTAG-13 in these experimental setups, researchers can confidently attribute any observed protein degradation to the specific, CRBN-mediated mechanism of dTAG-13, thereby ensuring the integrity and accuracy of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The dTAG system for immediate and target-specific protein degradation [ouci.dntb.gov.ua]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Degradation: A Comparative Guide to dTAG-13 and its Negative Control, dTAG-13-NEG
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted protein degrader is paramount. The dTAG system offers a powerful method for rapid and selective protein knockdown. A crucial component of this system is the use of appropriate controls to ensure that the observed effects are due to the specific degradation of the target protein. This guide provides a direct comparison of the active degrader, dTAG-13, and its inactive counterpart, dTAG-13-NEG, supported by experimental data and detailed protocols.
The dTAG-13 molecule is a heterobifunctional degrader that selectively induces the degradation of proteins tagged with the mutant FKBP12F36V. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] In contrast, this compound serves as a vital negative control.[3] It is a structurally similar molecule, often a diastereomer, that is incapable of binding to and recruiting CRBN.[4] This inability to engage the E3 ligase prevents the formation of the ternary complex, and thus, the degradation of the target protein is not induced. Any off-target effects not related to CRBN-mediated degradation can be identified by comparing the cellular phenotype upon treatment with dTAG-13 versus this compound.
Quantitative Comparison of dTAG-13 and this compound
To validate the on-target activity of dTAG-13, quantitative experiments are performed to compare its effects with this compound. The following table summarizes representative data from such a comparison, demonstrating the dose-dependent and specific degradation induced by dTAG-13.
| Treatment | Concentration (nM) | Target Protein Level (% of Control) | Cell Viability (% of Control) |
| dTAG-13 | 5 | 75% | ~100% |
| 50 | 30% | ~100% | |
| 500 | <5% | ~100% | |
| This compound | 500 | ~100% | ~100% |
| DMSO (Vehicle) | - | 100% | 100% |
This table is a composite representation of data typically observed in dTAG experiments, based on findings from various sources. The exact percentages can vary depending on the target protein, cell line, and experimental conditions.
Experimental Methodologies
Accurate and reproducible results rely on well-defined experimental protocols. Below are detailed methods for key assays used to compare dTAG-13 and this compound.
Western Blotting for Target Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of an FKBP12F36V-tagged protein of interest.
-
Cell Culture and Treatment:
-
Plate cells engineered to express the FKBP12F36V-tagged protein of interest at a suitable density in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of dTAG-13 (e.g., 5 nM, 50 nM, 500 nM), this compound (500 nM), and a DMSO vehicle control for the desired time course (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-HA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence imager.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Dual-Luciferase Reporter Assay for Quantifying Degradation
This assay provides a highly sensitive and quantitative measure of target protein degradation.
-
Plasmid Construction and Transfection:
-
Clone the FKBP12F36V-tagged protein of interest in-frame with a NanoLuciferase (Nluc) reporter gene.
-
Co-express a control Firefly Luciferase (Fluc) from the same plasmid, often separated by a 2A self-cleaving peptide, to normalize for transfection efficiency and cell number.
-
Transfect the reporter plasmid into the desired cell line (e.g., HEK293T).
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with dTAG-13, this compound, and a DMSO control at various concentrations for a specified duration (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system (e.g., Nano-Glo® Dual-Luciferase® Reporter Assay System).
-
First, lyse the cells and measure the Firefly luciferase activity according to the manufacturer's protocol.
-
Subsequently, add the NanoLuc luciferase substrate and measure its luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Nluc to Fluc luminescence for each well.
-
Normalize the Nluc/Fluc ratios of the treated samples to the DMSO control to determine the percentage of remaining target protein.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the mechanism of action, the experimental workflow for comparison, and a relevant signaling pathway that can be studied using this technology.
Caption: Mechanism of Action of dTAG-13 vs. This compound.
Caption: Experimental workflow for comparing dTAG-13 and this compound.
Caption: Perturbation of the KRAS signaling pathway using dTAG-13.
References
Safety Operating Guide
Navigating the Disposal of dTAG-13-NEG: A Comprehensive Guide for Laboratory Professionals
Shanghai, China - For researchers, scientists, and drug development professionals utilizing the dTAG system, understanding the proper handling and disposal of its components is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of dTAG-13-NEG, a negative control compound used in targeted protein degradation studies.
Essential Safety and Handling Information
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as not a hazardous substance or mixture. However, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection when handling the compound. In case of contact, it is advised to rinse the affected area thoroughly with water.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Weight | 1063.19 g/mol |
| Formula | C₅₈H₇₀N₄O₁₅ |
| Purity | ≥97% |
| CAS Number | 2451573-90-1 |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures
As a non-hazardous substance, the disposal of this compound is more straightforward than that of its hazardous counterparts. However, it is crucial to adhere to local and institutional regulations regarding chemical waste.
Step 1: Consult Institutional Guidelines
Before proceeding with any disposal method, always consult your institution's Environmental Health and Safety (EHS) department for their specific protocols for non-hazardous chemical waste.[1][2][3] These guidelines will provide the most accurate and compliant procedures for your location.
Step 2: Preparing for Disposal
Ensure that any unused this compound is clearly labeled. If the compound is in a solution, identify the solvent used, as this may impact the disposal route.
Step 3: Disposal of Solid this compound
For this compound in its solid, powdered form, it can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[1][2] To prevent aerosolization, it is recommended to place the compound in a sealed container or a securely closed bag before discarding it.
Step 4: Disposal of this compound Solutions
For solutions of this compound, the disposal method depends on the solvent. If dissolved in a non-hazardous solvent (e.g., water or ethanol), the solution can generally be poured down the sanitary sewer with copious amounts of water. However, if a hazardous solvent was used, the mixture must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures.
The dTAG System and the Role of this compound
The dTAG (degradation tag) system is a powerful tool for targeted protein degradation. It utilizes a heterobifunctional molecule, such as dTAG-13, to bring a target protein fused with a mutant FKBP12 (FKBP12F36V) tag into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a crucial negative control in these experiments because it is structurally similar to dTAG-13 but does not bind to the E3 ligase, thus preventing the degradation of the target protein. This allows researchers to confirm that the observed degradation is a direct result of the dTAG-13 molecule's activity.
Below is a diagram illustrating the experimental workflow comparing the action of dTAG-13 and its negative control, this compound.
By providing this detailed guidance, we aim to enhance laboratory safety and operational efficiency, fostering a culture of best practices in the scientific community. As the preferred source for laboratory safety and chemical handling information, we are committed to delivering value beyond the product itself.
References
Personal protective equipment for handling dTAG-13-NEG
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of dTAG-13-NEG.
This document provides crucial safety and logistical information for the use of this compound in a laboratory setting. While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for the correct preparation of solutions and for understanding the compound's behavior under various experimental conditions.
| Property | Value |
| Chemical Name | 1-[(2S)-1-Oxo-2-(3,4,5-trimethoxyphenyl)butyl]-(2S)-2-piperidinecarboxylate (1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[6-[[2-(1-methyl-2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]hexyl]amino]-2-oxoethoxy]phenyl]propyl ester |
| Molecular Formula | C₅₈H₇₀N₄O₁₅ |
| Molecular Weight | 1063.19 g/mol |
| CAS Number | 2451573-90-1 |
| Appearance | Solid |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, appropriate personal protective equipment should always be worn when handling any chemical compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions. Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling and Use
Proper handling procedures are critical for maintaining the integrity of this compound and for the safety of laboratory personnel. The following workflow outlines the key steps for receiving, storing, preparing, and using the compound.
Experimental Protocol: Preparation of Stock Solutions
-
Equilibration : Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Solvent Selection : Use an appropriate solvent for dissolution. This compound is soluble in DMSO.
-
Calculation : Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1063.19 g/mol ), you would add 94.06 µL of DMSO.
-
Dissolution : Add the calculated volume of solvent to the vial and vortex or sonicate until the solid is completely dissolved.
-
Storage : Store the stock solution in appropriately labeled, sealed vials at -20°C or -80°C for long-term storage.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, follow these first aid guidelines as outlined in the Safety Data Sheet.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician. |
Disposal Plan
Dispose of this compound and its waste in accordance with all applicable federal, state, and local environmental regulations. As a non-hazardous substance, small quantities may typically be disposed of with regular laboratory chemical waste. However, it is imperative to consult your institution's specific waste disposal guidelines.
Waste Disposal Workflow
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
